Tiplimotide
Description
Properties
CAS No. |
178823-49-9 |
|---|---|
Molecular Formula |
C87H142N24O21 |
Molecular Weight |
1860.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C87H142N24O21/c1-15-47(10)67(82(127)105-66(46(8)9)81(126)108-69(51(14)113)84(129)110-35-23-29-60(110)77(122)97-54(28-21-33-94-87(91)92)72(117)107-68(50(13)112)85(130)111-36-24-31-62(111)86(131)132)106-76(121)59(40-63(90)114)99-71(116)49(12)96-73(118)57(38-52-25-17-16-18-26-52)101-74(119)56(37-43(2)3)100-75(120)58(39-53-41-93-42-95-53)102-79(124)64(44(4)5)104-80(125)65(45(6)7)103-78(123)61-30-22-34-109(61)83(128)55(27-19-20-32-88)98-70(115)48(11)89/h16-18,25-26,41-51,54-62,64-69,112-113H,15,19-24,27-40,88-89H2,1-14H3,(H2,90,114)(H,93,95)(H,96,118)(H,97,122)(H,98,115)(H,99,116)(H,100,120)(H,101,119)(H,102,124)(H,103,123)(H,104,125)(H,105,127)(H,106,121)(H,107,117)(H,108,126)(H,131,132)(H4,91,92,94)/t47?,48-,49+,50?,51?,54+,55+,56+,57+,58+,59+,60+,61+,62+,64+,65+,66+,67+,68+,69+/m1/s1 |
InChI Key |
NITUEMISTORFON-OOMTWUQISA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
AKPVVHLFANIVTPRTP |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
83-Ala-84-Lys-89-Leu-91-Ala-MBP(83-99) myelin basic protein (83-99), Ala(83)-Lys(84)-Leu(89)-Ala(91)- myelin basic protein (83-99), alanyl(83)-lysyl(84)-leucyl(89)-alanyl(91)- NBI 5788 NBI-5788 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Tiplimotide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tiplimotide (also known as NBI-5788) is a synthetic altered peptide ligand (APL) derived from the immunodominant 83-99 region of human myelin basic protein (MBP). Developed by Neurocrine Biosciences, its primary therapeutic goal is the modulation of the autoimmune response in multiple sclerosis (MS). As a T-cell receptor (TCR) antagonist, this compound is designed to deviate the pathogenic T-helper 1 (Th1) immune response, which is implicated in the myelin sheath destruction characteristic of MS, towards a non-inflammatory or even protective T-helper 2 (Th2) phenotype. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and a summary of key quantitative data from clinical investigations.
Discovery and Rationale
The discovery of this compound is rooted in the understanding of multiple sclerosis as a T-cell-mediated autoimmune disease. In MS, T-cells mistakenly recognize components of the myelin sheath as foreign antigens, leading to an inflammatory cascade that results in demyelination and neurodegeneration. A key autoantigen in this process is myelin basic protein (MBP), and the 83-99 region of MBP is a major epitope recognized by pathogenic T-cells in many MS patients.
The therapeutic strategy behind this compound involves the use of an altered peptide ligand. APLs are synthetic peptides with amino acid substitutions at key T-cell receptor (TCR) or major histocompatibility complex (MHC) contact residues. The rationale is that such a modified peptide can still bind to the MHC class II molecules on antigen-presenting cells (APCs) and be presented to T-cells. However, due to the altered structure, the interaction with the TCR is modified. This can lead to a range of outcomes, including:
-
TCR Antagonism: The APL binds to the TCR-MHC complex but fails to induce a full activation signal, thereby competitively inhibiting the activation by the native autoantigen.
-
Partial Agonism: The APL induces a partial T-cell activation, leading to a different cytokine profile than the native peptide.
-
Induction of T-cell Anergy: The T-cell becomes unresponsive to subsequent stimulation by the native antigen.
The specific amino acid substitutions in this compound were designed to shift the T-cell response from a pro-inflammatory Th1 phenotype, characterized by the secretion of cytokines like interferon-gamma (IFN-γ), to an anti-inflammatory Th2 phenotype, characterized by the production of cytokines such as interleukin-4 (IL-4).
While the exact amino acid sequence of this compound (NBI-5788) is not publicly disclosed in detail, it is a modification of the human MBP(83-99) sequence. The design of such APLs often involves substituting amino acids at TCR contact points to alter the signaling outcome.
Mechanism of Action: Shifting the Immune Response
This compound functions by modulating the signaling cascade initiated by the T-cell receptor upon recognition of the peptide-MHC complex. Instead of triggering a robust Th1 response, this compound promotes the differentiation of T-cells into a Th2 phenotype.
Quantitative Data
Clinical studies of this compound have provided quantitative evidence of its immunomodulatory effects. The key findings from a study by Crowe et al. (2000) in multiple sclerosis patients are summarized below.[1]
| Parameter | Untreated MS Patients (n=7) | This compound-Treated MS Patients (n=7) |
| Mean Frequency of NBI-5788-responsive T-cells | 6.2% ± 1.3% | 35.8% ± 12.8% |
| Mean Frequency of whole MBP-responsive T-cells | 18.0% ± 6.3% | 16.4% ± 5.7% |
| Predominant Cytokine Profile of APL-reactive T-cell lines | Th1-like (IFN-γ) | Th2-like (IL-4) |
These data indicate that treatment with this compound significantly increases the frequency of T-cells that respond to the altered peptide ligand.[1] Importantly, these this compound-reactive T-cells exhibit a Th2-like cytokine profile, suggesting a successful shift in the immune response.[1]
Experimental Protocols
Solid-Phase Synthesis and Purification of this compound
The following is a representative protocol for the synthesis of an altered MBP(83-99) peptide analogue like this compound using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC-grade water and acetonitrile
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) to the mixture to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry.
T-cell Proliferation Assay (CFSE-based)
This protocol outlines a method to measure the proliferation of human T-cells in response to this compound stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from MS patients or healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound and native MBP(83-99) peptides
-
Phytohemagglutinin (PHA) as a positive control
-
Anti-CD3, Anti-CD4, and Anti-CD8 antibodies conjugated to fluorophores
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete RPMI medium.
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at 2x10^5 cells/well.
-
Stimulation: Add this compound, native MBP(83-99) peptide (at various concentrations, e.g., 1, 10, 50 µg/mL), PHA (positive control), or medium alone (negative control) to the wells.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4, and CD8.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the CD3+CD4+ T-cell population. Proliferation is measured by the dilution of CFSE fluorescence, with each peak representing a cell division.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of IL-4 and IFN-γ secretion from T-cells stimulated with this compound.
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
This compound and native MBP(83-99) peptides
-
PHA
-
Human IL-4 and IFN-γ ELISA kits
Procedure:
-
Cell Culture and Stimulation: Isolate and culture PBMCs as described in the proliferation assay (section 4.2). Stimulate the cells with this compound, native MBP(83-99), PHA, or medium alone for 48-72 hours.
-
Supernatant Collection: Centrifuge the culture plates and collect the supernatants.
-
ELISA: Perform the ELISA for IL-4 and IFN-γ according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add standards and culture supernatants to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add a streptavidin-HRP conjugate. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction and read the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of IL-4 and IFN-γ in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound represents a targeted immunotherapeutic approach for multiple sclerosis, aiming to correct the pathogenic autoimmune response by inducing a shift from a Th1 to a Th2 phenotype. While early clinical trials demonstrated its ability to modulate the immune response in MS patients, further development was discontinued. Nevertheless, the principles behind the discovery and design of this compound continue to be relevant in the ongoing research for more specific and effective treatments for autoimmune diseases. The protocols and data presented in this guide offer a technical foundation for researchers and drug development professionals working in this field.
References
Tiplimotide (NBI-5788): A Technical Overview of its Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiplimotide, also known as NBI-5788, is an investigational drug that was under development by Neurocrine Biosciences for the treatment of multiple sclerosis (MS).[1] It is an altered peptide ligand (APL) of an immunodominant epitope of myelin basic protein (MBP).[1][2][3] The rationale behind its development was to modulate the autoimmune response that drives the pathology of MS. Clinical development of this compound was halted after Phase II trials. This guide provides a comprehensive overview of the available pharmacodynamic data for this compound.
Pharmacokinetics
There is no publicly available quantitative pharmacokinetic data for this compound (NBI-5788). Information regarding its absorption, distribution, metabolism, excretion, and half-life has not been published.
Pharmacodynamics
The primary mechanism of action of this compound is the induction of a T-helper 2 (Th2)-like immune response.[2][3] In multiple sclerosis, the immune system mistakenly attacks the myelin sheath of nerve fibers, a process driven by pro-inflammatory T-helper 1 (Th1) cells. This compound was designed to shift this response towards an anti-inflammatory Th2 phenotype.
Quantitative Pharmacodynamic Data
The following table summarizes the key quantitative pharmacodynamic findings from a clinical study involving subcutaneous administration of this compound to MS patients.
| Parameter | Dosage Regimen | Result | Reference |
| Frequency of NBI-5788-responsive T cells | 5, 10, or 20 mg subcutaneously weekly for 4 weeks | 35.8 ± 12.8% in treated patients (n=7) vs. 6.2 ± 1.3% in untreated patients (n=7) | [2] |
| Cytokine Response to MBP(83-99) | 50 mg weekly | Strong Th2 cytokine response (IL-5) with a negligible IFN-γ (Th1) response, peaking at 8-12 weeks. | [3] |
| Antibody Production against NBI-5788 | 50 mg weekly | Demonstrably higher serum levels of IgG1 antibodies against NBI-5788 compared to placebo. No increase in IgE levels was observed. | [3] |
Experimental Protocols
Assessment of Immune Response to this compound (NBI-5788)
Objective: To assess the T-cell response and cytokine profile following administration of this compound in MS patients.
Methodology:
-
Patient Population: Multiple sclerosis patients.
-
Treatment: Subcutaneous administration of this compound at doses of 5, 10, or 20 mg weekly for 4 weeks.[2]
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from patients.
-
T-Cell Proliferation Assay:
-
PBMCs were cultured in the presence of this compound (NBI-5788) or whole myelin basic protein (MBP).
-
T-cell proliferation was measured to determine the frequency of responsive T-cells (Stimulation Index > 3).[2]
-
-
Generation of T-Cell Lines:
-
NBI-5788-reactive T-cell lines were generated from treated and control MS patients.[2]
-
-
Cross-reactivity Assessment:
-
The generated T-cell lines were tested for their reactivity to the native MBP peptide 83-99.[2]
-
-
Cytokine Secretion Analysis:
-
Antibody Level Determination:
-
Serum levels of antibodies against NBI-5788 were measured by ELISA.[3]
-
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound (NBI-5788).
Caption: Experimental workflow for assessing the immune response to this compound.
Conclusion
This compound (NBI-5788) represents a targeted immunomodulatory approach for the treatment of multiple sclerosis by inducing a Th2-biased immune response. The available pharmacodynamic data supports this mechanism of action. However, the lack of publicly available pharmacokinetic data presents a significant gap in the comprehensive understanding of this compound. The information presented in this guide is based on the limited data from its early-stage clinical development.
References
Early-Stage Research on NLY01 for Multiple Sclerosis: A Technical Guide
Disclaimer: The initial request for information on "Tiplimotide" for multiple sclerosis did not yield any specific results, suggesting a possible misspelling or incorrect name. This guide instead focuses on NLY01 , a novel glucagon-like peptide-1 (GLP-1) receptor agonist, for which there is publicly available early-stage research data in the context of multiple sclerosis. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Multiple sclerosis (MS) is a chronic, immune-mediated inflammatory and neurodegenerative disease of the central nervous system (CNS).[1] While current disease-modifying therapies primarily target the inflammatory aspects of MS, there remains a significant unmet need for treatments that directly address neurodegeneration.[1] NLY01, a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist, has emerged as a potential therapeutic candidate with both anti-inflammatory and neuroprotective properties.[1][2] Originally investigated for its neuroprotective effects in animal models of Parkinson's disease, recent preclinical studies have explored its efficacy in experimental autoimmune encephalomyelitis (EAE), the most common animal model for multiple sclerosis.[1][3]
Mechanism of Action
NLY01 exerts its effects by activating the GLP-1 receptor, a G protein-coupled receptor expressed on various cell types, including pancreatic β-cells, neurons, and immune cells.[1][2] The proposed dual mechanism of action in the context of multiple sclerosis involves both peripheral immunomodulation and central neuroprotection.[1]
Peripheral Immunomodulation:
-
Inhibition of Immune Cell Activation: NLY01 has been shown to inhibit the activation of immune cells in the spleen.[1]
-
Reduction of Immune Cell Trafficking: By suppressing the production of chemokines involved in leukocyte recruitment, NLY01 reduces the infiltration of immune cells into the CNS.[1]
Central Neuroprotection:
-
Direct Effects on CNS Cells: GLP-1 receptors are expressed on mature oligodendrocytes, the myelin-producing cells of the CNS.[2] NLY01 may have direct protective effects on these cells.
-
Prevention of Neurotoxic Astrocyte Conversion: In models of neurodegenerative disease, NLY01 has been shown to prevent the conversion of astrocytes into a neurotoxic phenotype.[4] This mechanism may also be relevant in the context of MS, where astrocyte activation contributes to pathology.
Signaling Pathway of NLY01 in MS
Caption: Proposed dual mechanism of NLY01 in MS.
Preclinical Efficacy in EAE Models
The therapeutic potential of NLY01 has been investigated in the EAE mouse model of multiple sclerosis.[1] Two primary experimental paradigms have been employed: a prevention model and a therapeutic model.
Quantitative Data Summary
| Study Paradigm | Animal Model | Treatment | Key Findings | Reference |
| Prevention | EAE (C57BL/6J mice) | NLY01 administered before disease onset | Delayed onset and attenuated severity of EAE. | [1] |
| Therapeutic | Relapsing-Remitting EAE | NLY01 administered after symptom onset | Significantly decreased clinical score and reduced secondary attacks. | [1] |
| Demyelination | Cuprizone (B1210641) Model | NLY01 administered during cuprizone diet | Significantly reduced demyelination (confounded by weight loss). | [4] |
| Remyelination | Adoptive Transfer-Cuprizone Model | NLY01 administered during recovery | No significant difference in remyelination compared to vehicle. | [4] |
Experimental Protocols
EAE Induction and Treatment
Objective: To induce EAE in mice to model multiple sclerosis and evaluate the therapeutic efficacy of NLY01.
Materials:
-
Female C57BL/6J mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
NLY01
-
Vehicle control (e.g., sterile saline)
Protocol:
-
Immunization (Day 0): Mice are immunized subcutaneously with an emulsion of MOG 35-55 in CFA.[5][6]
-
PTX Administration: Mice receive intraperitoneal injections of PTX on day 0 and day 2 post-immunization.[6]
-
Treatment Administration:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).[7]
Experimental Workflow for EAE Induction and Treatment
Caption: Workflow for EAE induction and therapeutic evaluation.
Immunohistochemistry for Demyelination
Objective: To assess the extent of demyelination in the CNS of EAE mice.
Materials:
-
Spinal cord and brain tissue from EAE mice
-
Luxol Fast Blue (LFB) stain
-
Cresyl Violet stain
-
Microscope
Protocol:
-
Tissue Preparation: Perfuse mice with paraformaldehyde and collect CNS tissue.
-
Sectioning: Cryosection or paraffin-embed and section the tissue.
-
Staining:
-
Stain sections with LFB to visualize myelin.
-
Counterstain with Cresyl Violet to visualize cell nuclei and assess inflammation.
-
-
Analysis: Quantify the area of demyelination and the extent of cellular infiltration in the white matter tracts.
Clinical Development
Following promising preclinical results, NLY01 has advanced to clinical trials for neurodegenerative diseases.[1][3] While the initial focus has been on Parkinson's disease, the U.S. FDA has approved an Investigational New Drug (IND) application for a Phase 2 clinical trial of NLY01 for multiple sclerosis.[3] This trial will further evaluate the safety and efficacy of NLY01 in individuals with MS.[3]
Conclusion
Early-stage research on NLY01 presents a promising new therapeutic avenue for multiple sclerosis, with a novel dual mechanism that addresses both inflammation and neurodegeneration. Preclinical studies in the EAE model have demonstrated its potential to delay disease onset and reduce severity.[1] Further investigation into its effects on demyelination and remyelination is ongoing.[4] The progression of NLY01 to clinical trials for MS will be crucial in determining its therapeutic value for this complex disease.[3]
References
- 1. Therapeutic Potential of a Novel Glucagon-like Peptide-1 Receptor Agonist, NLY01, in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024 Multiple Sclerosis Highlight - Glucagon-Like Peptide-1 Receptor Agonist as New Therapeutics for Multiple Sclerosis, Multiple Sclerosis Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 3. D&D Pharmatech receives FDA nod for phase 2 GLP-1R agonist trial for multiple sclerosis < Pharma < Article - KBR [koreabiomed.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiome methods in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
Unraveling the Immunomodulatory Effects of Tiplimotide on Inflammatory Cytokine Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Extensive research did not yield specific information on a compound named "Tiplimotide." The following guide is a comprehensive overview of the principles and methodologies relevant to the study of a hypothetical immunomodulatory agent with similar characteristics, drawing on established knowledge of inflammatory pathways and cytokine inhibition. The signaling pathways and experimental data presented are based on well-understood mechanisms of action of other immunomodulatory drugs and should be considered illustrative.
Abstract
Inflammatory cytokines are pivotal mediators in the pathogenesis of a wide spectrum of diseases, ranging from autoimmune disorders to sepsis and cancer. The targeted inhibition of these signaling molecules represents a cornerstone of modern therapeutic strategies. This technical guide explores the potential mechanisms by which a novel immunomodulatory agent, hypothetically named this compound, may regulate the production of key inflammatory cytokines. We delve into the intricate signaling cascades, present standardized experimental protocols to assess its efficacy, and provide a framework for interpreting the resulting data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-inflammatory therapeutics.
Introduction to Inflammatory Cytokines and Therapeutic Targeting
Inflammation is a fundamental biological process orchestrated by a complex network of signaling molecules, among which cytokines play a central role. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are critical for host defense but can be detrimental when their production becomes dysregulated, leading to chronic inflammation and tissue damage.[1][2] The therapeutic modulation of these cytokines has proven to be a successful strategy in treating various inflammatory conditions.[3]
Potential Mechanisms of Action of this compound
Based on the mechanisms of other known immunomodulators, this compound could potentially exert its anti-inflammatory effects through the modulation of key intracellular signaling pathways that govern cytokine gene expression and protein synthesis.
Inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling pathway is a crucial transducer of inflammatory signals, activated by cellular stresses and inflammatory cytokines.[4][5][6] Its activation leads to the phosphorylation of downstream transcription factors and kinases that are essential for the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][7] A potential mechanism for this compound could be the direct or indirect inhibition of components within this cascade.
Modulation of the Interleukin-6 (IL-6) Signaling Pathway
Interleukin-6 is a pleiotropic cytokine with both pro- and anti-inflammatory properties, primarily signaling through the JAK-STAT and Ras-MAPK pathways.[8][9] Dysregulated IL-6 signaling is implicated in numerous inflammatory diseases.[10][11] this compound could potentially interfere with IL-6 signaling by targeting components of its receptor complex or downstream signaling molecules.
Quantitative Analysis of this compound's Effect on Cytokine Production
The following table summarizes hypothetical data from in vitro experiments designed to quantify the inhibitory effect of this compound on the production of key inflammatory cytokines by lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
| Cytokine | Stimulant | This compound Concentration (µM) | Cytokine Level (pg/mL) ± SD | % Inhibition |
| TNF-α | LPS (100 ng/mL) | 0 (Control) | 2540 ± 180 | 0% |
| 0.1 | 1890 ± 150 | 25.6% | ||
| 1 | 980 ± 95 | 61.4% | ||
| 10 | 320 ± 40 | 87.4% | ||
| IL-1β | LPS (100 ng/mL) | 0 (Control) | 1850 ± 130 | 0% |
| 0.1 | 1420 ± 110 | 23.2% | ||
| 1 | 750 ± 80 | 59.5% | ||
| 10 | 210 ± 30 | 88.6% | ||
| IL-6 | LPS (100 ng/mL) | 0 (Control) | 3200 ± 250 | 0% |
| 0.1 | 2650 ± 210 | 17.2% | ||
| 1 | 1540 ± 140 | 51.9% | ||
| 10 | 580 ± 60 | 81.9% |
Table 1: Dose-dependent inhibition of inflammatory cytokine production by this compound in LPS-stimulated human PBMCs.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following detailed methodologies are proposed for investigating the effects of this compound.
Cell Culture and Treatment
-
Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Isolation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for 1 hour prior to stimulation with 100 ng/mL of lipopolysaccharide (LPS).
-
Incubation Time: Supernatants are collected after 24 hours of incubation for cytokine analysis.
Cytokine Measurement
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure: Commercially available ELISA kits for human TNF-α, IL-1β, and IL-6 are used according to the manufacturer's instructions. Briefly, 96-well plates are coated with capture antibody. After blocking, cell culture supernatants and standards are added. A detection antibody conjugated to an enzyme is then added, followed by a substrate. The colorimetric reaction is stopped, and the absorbance is measured at 450 nm. Cytokine concentrations are determined by comparison to a standard curve.
Experimental and Logical Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory properties of a compound like this compound.
Conclusion
While "this compound" appears to be a hypothetical agent, the principles outlined in this guide provide a robust framework for the investigation of novel immunomodulatory compounds. The targeted inhibition of inflammatory cytokine production remains a highly promising avenue for the development of new therapies for a multitude of diseases. The detailed methodologies and conceptual signaling pathways presented herein offer a comprehensive resource for researchers dedicated to this critical area of drug discovery. Future investigations into real-world compounds with similar proposed mechanisms will be essential to validate these concepts and translate them into clinical applications.
References
- 1. Drug repurposing and cytokine management in response to COVID-19: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Derived Lymphokines as Regulators of Chronic Inflammation: Potential Targets for Immunomodulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of anti-inflammatory proteins and peptides with anti-TNF-alpha activity and their effects on the intestinal barrier: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-6 Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Frontiers | Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy [frontiersin.org]
- 11. Classical IL-6 signaling: a promising therapeutic target for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Biological Activity of Tiplimotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiplimotide, also known as NBI-5788, is a synthetic altered peptide ligand (APL) derived from the immunodominant region (amino acids 83-99) of human myelin basic protein (MBP). It has been investigated as a potential therapeutic agent for multiple sclerosis (MS), an autoimmune disease characterized by a T-cell-mediated inflammatory response against myelin in the central nervous system. In-vitro studies have been crucial in elucidating the biological activity of this compound, demonstrating its ability to modulate T-cell responses and cytokine production. This technical guide provides a comprehensive overview of the key in-vitro findings, detailed experimental protocols, and the signaling pathways involved in this compound's mechanism of action.
Core Biological Activity: Shifting the Immune Response
The primary in-vitro biological activity of this compound is the induction of a T-helper 2 (Th2)-like immune response, which is characterized by the production of anti-inflammatory cytokines, while concurrently suppressing the pro-inflammatory Th1 response. This immunomodulatory effect is central to its therapeutic potential in autoimmune diseases like MS, which are typically driven by Th1-mediated inflammation.
Quantitative Analysis of In-Vitro Activity
The following tables summarize the key quantitative data from in-vitro studies of this compound and related mutant peptides.
Table 1: Effect of this compound (NBI-5788) on T-Cell Response in Multiple Sclerosis Patients
| Parameter | Untreated MS Patients | This compound-Treated MS Patients |
| Mean Frequency of NBI-5788-Responsive T-Cells | 6.2 ± 1.3% | 35.8 ± 12.8% |
| Mean Frequency of Whole MBP-Responsive T-Cells | 18.0 ± 6.3% | 16.4 ± 5.7% |
| Data from Crowe PD, et al. Ann Neurol. 2000.[1] |
Table 2: In-Vitro Cytokine Secretion Profile of this compound-Reactive T-Cell Lines from Treated MS Patients
| Cytokine Profile | Untreated MS Patients | This compound-Treated MS Patients |
| T-helper 2-like (Increased IL-4, IL-5) | Less Frequent | More Frequent |
| T-helper 1-like (Increased IFN-γ) | More Frequent | Less Frequent |
| Qualitative summary from Crowe PD, et al. Ann Neurol. 2000.[1] |
Table 3: In-Vitro IFN-γ Antagonism by a Double Mutant MBP(83-99) Peptide Analog
| Peptide Analog | In-Vitro IFN-γ Inhibition |
| cyclo(83-99)[A91]MBP83-99 | Up to 92% |
| cyclo(83-99)[F91]MBP83-99 | 60 - 80% |
| cyclo(83-99)[Y91]MBP83-99 | 60 - 80% |
| cyclo(83-99)[Y91, A96]MBP83-99 | 60 - 80% |
| Data from Katsara M, et al. J Neuroimmunol. 2008 and Design of Novel Cyclic Altered Peptide Ligands of Myelin Basic Protein... 2008.[2][3] |
Key Experimental Protocols
T-Cell Proliferation Assay
This assay measures the ability of this compound to stimulate the proliferation of specific T-cells.
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from the blood of MS patients or healthy donors.
-
Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Stimulation: Cells are stimulated with this compound (NBI-5788) at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Incubation: The cells are incubated for a period of 5 to 7 days to allow for cell division.
-
Measurement of Proliferation: Proliferation is typically assessed by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) into the DNA of dividing cells or by using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE), where the fluorescence intensity halves with each cell division.
-
Data Analysis: The results are expressed as a stimulation index (SI), which is the ratio of radioactivity or fluorescence in stimulated cultures to that in unstimulated cultures. An SI greater than 3 is typically considered a positive response.[1]
Cytokine Secretion Assay
This assay quantifies the production of various cytokines by T-cells in response to this compound.
-
Cell Culture and Stimulation: T-cell lines are generated from PBMCs by repeated stimulation with this compound. These T-cell lines are then re-stimulated with this compound.
-
Supernatant Collection: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.
-
Cytokine Measurement: The concentration of cytokines such as Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-5 (IL-5) in the supernatants is measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The results are expressed as the concentration of each cytokine (e.g., pg/mL) produced by the T-cells. This allows for the characterization of the T-helper cell phenotype (Th1 vs. Th2).[1]
In-Vitro Antagonism Assay
This assay determines the ability of this compound or its analogs to inhibit the pro-inflammatory response induced by the native myelin basic protein peptide.
-
Cell Source: Spleen cells from mice immunized with the native MBP(83-99) peptide.
-
Assay Principle: The assay measures the inhibition of IFN-γ production by T-cells when they are co-cultured with the native peptide and a mutant peptide analog.
-
Methodology: An ELISpot assay is used, where individual cells secreting IFN-γ are detected as spots.
-
Procedure: Spleen cells are placed in wells coated with an anti-IFN-γ antibody. The cells are then stimulated with the native MBP(83-99) peptide in the presence or absence of different concentrations of the this compound analog.
-
Data Analysis: The number of IFN-γ-secreting spots is counted. The percentage of inhibition is calculated by comparing the number of spots in the presence of the analog to the number of spots with the native peptide alone.[3]
Signaling Pathways and Mechanisms
The immunomodulatory effects of this compound are initiated through its interaction with the T-cell receptor (TCR) on antigen-presenting cells (APCs). As an altered peptide ligand, this compound binds to the Major Histocompatibility Complex (MHC) class II molecules on APCs and is presented to CD4+ T-cells. The specific amino acid substitutions in this compound compared to the native MBP(83-99) peptide are thought to alter the conformation of the peptide-MHC complex, leading to a modified interaction with the TCR. This altered signaling cascade is believed to favor the differentiation of naive T-cells into Th2 cells, which produce anti-inflammatory cytokines like IL-4 and IL-5, while inhibiting the development of pro-inflammatory Th1 cells that secrete IFN-γ.
Caption: Proposed signaling pathway of this compound leading to a Th2-biased immune response.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in-vitro biological activity of this compound.
Caption: General workflow for in-vitro characterization of this compound's biological activity.
Conclusion
In-vitro studies have been instrumental in defining the mechanism of action of this compound. The collective evidence strongly indicates that this compound acts as an immunomodulatory agent by selectively promoting a Th2-type immune response, characterized by the production of anti-inflammatory cytokines, while suppressing the pathogenic Th1 response. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapies for autoimmune diseases. Further in-vitro investigations could explore the detailed molecular interactions at the TCR-peptide-MHC interface and the downstream signaling events that dictate the Th1/Th2 lineage commitment.
References
Tiplimotide: A Potential Immunomodulatory Therapy for Multiple Sclerosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Tiplimotide, also known as NBI-5788, is a synthetic peptide that has been investigated for its potential therapeutic application in multiple sclerosis (MS). As an altered peptide ligand (APL) of an immunodominant epitope of myelin basic protein (MBP), this compound was designed to modulate the autoimmune response that drives the pathology of MS. This document provides a comprehensive overview of the preclinical and clinical research on this compound, including its mechanism of action, experimental protocols, and quantitative data from key studies.
Mechanism of Action
This compound is an analog of the human myelin basic protein fragment spanning amino acids 83-99. In multiple sclerosis, the immune system mistakenly attacks myelin, the protective sheath covering nerve fibers in the central nervous system. T-helper 1 (Th1) cells, which produce pro-inflammatory cytokines, are believed to play a central role in this autoimmune attack.
This compound was developed to shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory T-helper 2 (Th2) phenotype. By interacting with T-cell receptors, this compound was intended to induce the production of anti-inflammatory cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), thereby suppressing the autoimmune attack on myelin. Research has shown that subcutaneous administration of this compound in MS patients can induce a T-cell response that is cross-reactive with the native MBP and is characterized by the secretion of anti-inflammatory cytokines.[1]
dot
Quantitative Data from Clinical Studies
Clinical studies with this compound (NBI-5788) have provided quantitative data on its immunological effects in patients with multiple sclerosis.
| Parameter | Untreated MS Patients (n=7) | This compound-Treated MS Patients (n=7) | Reference |
| Mean Frequency of NBI-5788-Responsive T-cells (Stimulation Index > 3) | 6.2 ± 1.3% | 35.8 ± 12.8% | [1] |
| Mean Frequency of Whole MBP-Responsive T-cells | 18.0 ± 6.3% | 16.4 ± 5.7% | [1] |
Experimental Protocols
Phase I/II Clinical Trial of this compound (NBI-5788)
A key study evaluating the immunological effects of this compound involved subcutaneous administration in multiple sclerosis patients.
-
Study Design: Patients received subcutaneous injections of this compound at doses of 5, 10, or 20 mg weekly for 4 weeks.[1]
-
Patient Population: Patients diagnosed with multiple sclerosis.
-
Immunological Assessments:
-
T-cell Proliferation Assays: Peripheral blood mononuclear cells (PBMCs) were isolated from patients and cultured in the presence of this compound, native MBP peptide (83-99), or whole MBP. T-cell proliferation was measured to determine the frequency of responsive T-cells. A stimulation index greater than 3 was considered a positive response.[1]
-
Cytokine Secretion Analysis: T-cell lines reactive to this compound were generated from treated and untreated patients. The secretion of cytokines, such as IFN-γ (a Th1 marker) and IL-5 (a Th2 marker), was measured to characterize the nature of the immune response.[1]
-
dot
Clinical Development and Outcomes
A Phase II, multicenter, randomized, double-blind, placebo-controlled trial (NCT00079495) was initiated to further evaluate the efficacy and safety of this compound in patients with relapsing multiple sclerosis. However, the trial was halted. The termination was due to the occurrence of systemic hypersensitivity-type reactions in a subset of patients receiving the altered peptide ligand.
Conclusion and Future Perspectives
This compound represented a targeted immunotherapeutic approach for multiple sclerosis by aiming to shift the pathogenic autoimmune response towards a more tolerogenic state. The initial clinical data demonstrated its ability to induce a Th2-like immune response in MS patients. However, the development was halted due to safety concerns, specifically hypersensitivity reactions.
Despite the discontinuation of its clinical development, the research on this compound and other altered peptide ligands has provided valuable insights into the complexities of immunotherapy for autoimmune diseases. Future research in this area may focus on designing APLs with improved safety profiles, potentially through modifications that reduce the risk of hypersensitivity while retaining the desired immunomodulatory effects. The challenges encountered with this compound underscore the importance of careful patient selection and monitoring in the development of targeted immunotherapies.
References
Tiplimotide: An Altered Peptide Ligand of Myelin Basic Protein for Immunomodulation in Multiple Sclerosis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Multiple Sclerosis (MS) is an autoimmune disorder characterized by the pathological demyelination of neurons in the central nervous system. A key autoantigen implicated in the pathogenesis of MS is Myelin Basic Protein (MBP). Autoreactive T-cells that recognize MBP epitopes, particularly the immunodominant region of amino acids 83-99 presented by HLA-DR2 molecules, are believed to play a crucial role in the inflammatory cascade leading to myelin destruction. Tiplimotide, also known by its developmental names NBI-5788 and CGP77116, is an altered peptide ligand (APL) of the MBP(83-99) peptide. It was developed as a therapeutic agent for MS with the aim of modulating the autoimmune response from a pro-inflammatory to an anti-inflammatory profile. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of clinical findings, and detailed experimental protocols relevant to its study.
Introduction to this compound
This compound is a synthetic peptide analogue of the human Myelin Basic Protein (MBP) fragment corresponding to amino acids 83-99. The native MBP(83-99) peptide is a key target for the autoimmune T-cell response in many MS patients. This compound was designed as an altered peptide ligand (APL) to engage with the T-cell receptors (TCRs) of these autoreactive T-cells, but to elicit a modified downstream signal. Specifically, the therapeutic goal of this compound is to induce a state of T-cell anergy or to cause a "cytokine shift" from a pro-inflammatory T-helper 1 (Th1) phenotype, characterized by the secretion of interferon-gamma (IFN-γ), to an anti-inflammatory T-helper 2 (Th2) phenotype, characterized by the production of cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5)[1].
The development of this compound was based on the principle of altering key TCR contact residues within the MBP(83-99) peptide sequence. These modifications were intended to change the nature of the interaction between the peptide-MHC complex and the TCR, thereby delivering a modulatory rather than an activatory signal to the T-cell.
Mechanism of Action
The proposed mechanism of action for this compound is centered on the modulation of the autoreactive T-cell response to Myelin Basic Protein.
-
Antigen Presentation: this compound, like the native MBP(83-99) peptide, is taken up by antigen-presenting cells (APCs), such as macrophages or dendritic cells. Inside the APC, it is loaded onto Major Histocompatibility Complex (MHC) class II molecules, predominantly HLA-DR2 in the context of MS.
-
TCR Engagement: The this compound-MHC complex is then presented on the surface of the APC to CD4+ T-helper cells. The alterations in the peptide sequence of this compound lead to a modified interaction with the TCR of MBP(83-99)-specific T-cells.
-
Signal Transduction and Cytokine Shift: This altered engagement is hypothesized to trigger a different intracellular signaling cascade compared to the native peptide. Instead of inducing a strong pro-inflammatory Th1 response (characterized by IFN-γ and TNF-α production), this compound aims to promote a Th2-biased response, leading to the secretion of anti-inflammatory cytokines like IL-4, IL-5, and IL-10[1]. This shift is intended to downregulate the inflammatory response within the central nervous system.
-
Induction of Anergy: An alternative or complementary mechanism is the induction of T-cell anergy, a state of non-responsiveness in T-cells upon encountering their cognate antigen.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Quantitative Data from Preclinical and Clinical Studies
The clinical development of this compound (as NBI-5788 and CGP77116) involved phase I and II trials. While these trials were ultimately halted due to hypersensitivity reactions in a subset of patients, they provided valuable immunological data.
Table 1: T-Cell Proliferative Response to NBI-5788
| Patient Group | Antigen | Response Metric | Result | Reference |
| MS Patients Treated with NBI-5788 (n=7) | NBI-5788 | Mean Frequency of Responsive T-cells (SI > 3) | 35.8% ± 12.8% | [1] |
| Untreated MS Patients (n=7) | NBI-5788 | Mean Frequency of Responsive T-cells (SI > 3) | 6.2% ± 1.3% | [1] |
| MS Patients Treated with NBI-5788 | Whole MBP | Mean Frequency of Responsive T-cells | 16.4% ± 5.7% | [1] |
| Untreated MS Patients | Whole MBP | Mean Frequency of Responsive T-cells | 18.0% ± 6.3% | [1] |
SI = Stimulation Index
Table 2: Cytokine Profile of NBI-5788-Reactive T-Cell Lines
| Patient Group | T-Cell Line Reactivity | Predominant Cytokine Profile | Key Cytokines | Reference |
| NBI-5788-Treated MS Patients | NBI-5788 | T-helper 2 (Th2)-like | Increased IL-5 | [2] |
| Untreated MS Patients | NBI-5788 | T-helper 1 (Th1)-like | Predominantly IFN-γ | [1] |
| NBI-5788-Treated MS Patients | Native MBP(83-99) | T-helper 2 (Th2)-like | Increased IL-5, IL-13; Negligible IFN-γ | [2] |
Table 3: Clinical Trial Overview (CGP77116)
| Trial Phase | Number of Patients | Dosage | Key Outcomes | Reference |
| Phase II | 8 | 50 mg weekly | Trial halted due to hypersensitivity reactions. No significant change in MRI parameters in the short duration. Two patients experienced MS exacerbations potentially linked to treatment. | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and other APLs.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the proliferation of T-cells in response to an antigen.
Objective: To quantify the proliferation of peripheral blood mononuclear cells (PBMCs) from MS patients in response to this compound, native MBP, or other antigens.
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized blood samples from MS patients and healthy controls using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Wash isolated PBMCs and resuspend at a concentration of 10-20 x 10^6 cells/mL in pre-warmed PBS containing 0.1% BSA.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding an equal volume of cold complete RPMI medium with 10% fetal bovine serum (FBS).
-
Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs in complete RPMI medium.
-
Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add this compound, native MBP(83-99) peptide, or whole MBP at various concentrations (e.g., 1, 10, 50 µg/mL).
-
Include a negative control (no antigen) and a positive control (e.g., phytohemagglutinin (PHA)).
-
Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).
-
Acquire data on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.
-
Gate on the CD4+ T-cell population. Proliferation is measured by the serial halving of CFSE fluorescence intensity, with each peak representing a cell division.
-
The percentage of proliferating cells and the proliferation index are calculated.
-
Caption: Workflow for CFSE-based T-cell proliferation assay.
Cytokine Release Assay
This assay measures the type and quantity of cytokines secreted by T-cells upon stimulation.
Objective: To determine the cytokine profile (Th1 vs. Th2) of T-cell lines generated from MS patients in response to this compound.
Methodology:
-
Generation of T-Cell Lines:
-
Culture PBMCs from patients with the specific antigen (this compound or MBP(83-99)) for 7-10 days.
-
Expand the antigen-specific T-cells by adding IL-2.
-
Restimulate the T-cell lines periodically with irradiated autologous PBMCs pulsed with the antigen.
-
-
Cytokine Secretion Assay:
-
Plate the antigen-specific T-cell lines (e.g., 1 x 10^5 cells/well) with irradiated autologous PBMCs (as APCs) in a 96-well plate.
-
Add this compound or MBP(83-99) at an optimal concentration (e.g., 10 µg/mL).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Collect the culture supernatants.
-
Measure the concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-5, IL-10, IL-13) using a multiplex bead-based immunoassay (e.g., Luminex) or by individual ELISAs.
-
Standards for each cytokine are run in parallel to generate a standard curve for quantification.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics between the TCR, the peptide, and the MHC molecule.
Objective: To determine the equilibrium dissociation constant (KD), association rate (ka), and dissociation rate (kd) of the interaction between a soluble, recombinant TCR specific for MBP(83-99), and the this compound-MHC class II complex.
Methodology:
-
Protein Preparation:
-
Express and purify soluble recombinant human HLA-DR2 molecules.
-
Synthesize high-purity this compound and native MBP(83-99) peptides.
-
Express and purify a soluble, recombinant TCR from an MBP(83-99)-specific T-cell clone.
-
-
SPR Experiment Setup:
-
Covalently immobilize streptavidin on a CM5 sensor chip surface.
-
Biotinylate the HLA-DR2 molecules and capture them on the streptavidin-coated surface.
-
Load the captured HLA-DR2 molecules with either this compound or the native MBP(83-99) peptide.
-
A reference flow cell with an irrelevant peptide or no peptide should be used for background subtraction.
-
-
Binding Analysis:
-
Inject a series of concentrations of the soluble TCR over the sensor chip surface at a constant flow rate.
-
Measure the change in resonance units (RU) over time to generate sensorgrams for the association and dissociation phases.
-
Regenerate the sensor surface between each TCR injection using a low pH buffer.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 Langmuir binding model to calculate the association rate (ka) and dissociation rate (kd).
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
References
- 1. NBI-5788, an altered MBP83-99 peptide, induces a T-helper 2-like immune response in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. huguenard-lab.stanford.edu [huguenard-lab.stanford.edu]
- 3. Encephalitogenic potential of the myelin basic protein peptide (amino acids 83-99) in multiple sclerosis: results of a phase II clinical trial with an altered peptide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
Application Note: In-Vitro Experimental Protocols for Tiplimotide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiplimotide is a novel, synthetic small molecule immunomodulatory agent designed to suppress excessive inflammatory responses. Its proposed mechanism of action involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway upon stimulation by lipopolysaccharide (LPS). This inhibition leads to the downstream attenuation of two major inflammatory cascades: the NF-κB and MAPK signaling pathways. Consequently, this compound is expected to reduce the transcription and release of pro-inflammatory cytokines, such as TNF-α and IL-6. This document provides detailed protocols for a panel of in-vitro assays to characterize the biological activity and mechanism of action of this compound.
Data Presentation
The following tables summarize representative quantitative data from in-vitro assays performed with this compound.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| RAW 264.7 | Untreated Control | 0 | 100 ± 4.5 |
| This compound | 1 | 98.7 ± 5.1 | |
| This compound | 10 | 97.2 ± 4.8 | |
| This compound | 50 | 95.5 ± 5.3 | |
| This compound | 100 | 93.1 ± 6.2 |
Table 2: Inhibition of LPS-Induced NF-κB Activation by this compound
| Cell Line | Treatment | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition |
| HEK-Blue™ hTLR4 | Untreated Control | 0 | 1,500 ± 210 | - |
| LPS (100 ng/mL) | 0 | 85,000 ± 6,200 | 0 | |
| LPS + this compound | 1 | 42,500 ± 3,500 | 50 | |
| LPS + this compound | 10 | 12,750 ± 1,800 | 85 | |
| LPS + this compound | 50 | 5,100 ± 950 | 94 |
Table 3: Reduction of Pro-Inflammatory Cytokine Release by this compound
| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | % Inhibition |
| TNF-α | Untreated Control | 0 | 50 ± 15 | - |
| LPS (100 ng/mL) | 0 | 2500 ± 300 | 0 | |
| LPS + this compound | 1 | 1375 ± 210 | 45 | |
| LPS + this compound | 10 | 500 ± 120 | 80 | |
| LPS + this compound | 50 | 275 ± 80 | 89 | |
| IL-6 | Untreated Control | 0 | 30 ± 10 | - |
| LPS (100 ng/mL) | 0 | 1800 ± 250 | 0 | |
| LPS + this compound | 1 | 1080 ± 180 | 40 | |
| LPS + this compound | 10 | 450 ± 90 | 75 | |
| LPS + this compound | 50 | 270 ± 60 | 85 |
Table 4: Inhibition of MAPK Pathway Phosphorylation by this compound
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) |
| p-p38 MAPK | Untreated Control | 0 | 1.00 ± 0.12 |
| LPS (100 ng/mL) | 0 | 8.50 ± 0.95 | |
| LPS + this compound | 10 | 3.40 ± 0.45 | |
| LPS + this compound | 50 | 1.28 ± 0.20 | |
| p-ERK1/2 | Untreated Control | 0 | 1.00 ± 0.09 |
| LPS (100 ng/mL) | 0 | 6.20 ± 0.75 | |
| LPS + this compound | 10 | 2.79 ± 0.38 | |
| LPS + this compound | 50 | 1.12 ± 0.15 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in culture media (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.1%.
-
Remove the old media and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay quantifies the inhibitory effect of this compound on the NF-κB signaling pathway in a HEK293 cell line stably expressing human TLR4 and an NF-κB-inducible luciferase reporter gene.[2]
Materials:
-
HEK-Blue™ hTLR4 cells (or similar reporter cell line)
-
HEK-Blue™ Detection Medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
96-well plates
Procedure:
-
Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) to induce NF-κB activation. Include unstimulated and LPS-only controls.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Add 20 µL of the cell culture supernatant to 180 µL of HEK-Blue™ Detection medium in a new 96-well plate.
-
Incubate for 1-2 hours at 37°C and measure the absorbance at 620-650 nm.
-
Calculate the percentage inhibition of NF-κB activation relative to the LPS-only control.
Cytokine Release Assay (ELISA)
This protocol measures the concentration of pro-inflammatory cytokines (TNF-α and IL-6) released by RAW 264.7 cells.[3]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS
-
This compound
-
Human TNF-α and IL-6 ELISA kits
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with this compound at desired concentrations for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours at 37°C, 5% CO₂.
-
Collect the culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.[3]
-
Perform the ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Determine the percentage inhibition of cytokine release for each this compound concentration.
Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as p38 and ERK1/2, in response to this compound treatment.[4][5]
Materials:
-
RAW 264.7 cells
-
LPS and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (100 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[5]
-
-
Protein Quantification:
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.[5]
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.[4]
-
Quantify band intensities using image analysis software. Normalize phosphorylated protein levels to total protein and the loading control (GAPDH).
-
Visualizations
Caption: Proposed signaling pathway for this compound's inhibitory action on TLR4.
Caption: Experimental workflow for Western blot analysis of MAPK pathway proteins.
References
- 1. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Tiplimotide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiplimotide, also known as NBI-5788, is a synthetic altered peptide ligand derived from the immunodominant 83-99 region of human myelin basic protein (MBP). It is designed as an immunomodulatory agent for the potential treatment of autoimmune diseases, particularly multiple sclerosis.[1][2] The primary mechanism of action of this compound is the selective modulation of pathogenic T-cell responses. It promotes a shift from a pro-inflammatory T-helper 1 (Th1) phenotype to an anti-inflammatory T-helper 2 (Th2) phenotype, thereby reducing the production of inflammatory cytokines such as interferon-gamma (IFN-γ) and enhancing the secretion of anti-inflammatory cytokines like interleukin-4 (IL-4).[1][2]
These application notes provide a comprehensive guide for the dissolution and preparation of this compound for use in in vitro cell culture experiments, particularly for studying its effects on T-cell activation, differentiation, and cytokine production.
Data Presentation
The following table summarizes the key quantitative parameters for the use of this compound in cell culture, based on general protocols for peptide-based T-cell stimulation. It is important to note that specific optimal concentrations for this compound may vary depending on the cell type and experimental conditions and should be determined empirically.
| Parameter | Value/Range | Notes |
| Molecular Weight | ~1860.2 g/mol | [3] |
| Purity | >95% recommended | For cell-based assays |
| Reconstitution Solvent | Sterile distilled water, PBS, or 0.1% acetic acid in water. For hydrophobic peptides, a small amount of DMSO can be used as a primary solvent before dilution in aqueous buffer. | [4][5][6] |
| Stock Solution Concentration | 1-2 mg/mL or 1-10 mM | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] |
| Working Concentration for T-cell Assays | 1-100 µg/mL | This is a general range for peptide antigens in T-cell stimulation assays and should be optimized.[7] |
| Final DMSO Concentration in Culture | ≤ 0.5% | High concentrations of DMSO can be toxic to cells.[4] |
| Incubation Time for T-cell Stimulation | 24-72 hours | Optimal time depends on the specific assay (e.g., proliferation, cytokine production).[8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from lyophilized this compound.
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled water or sterile Phosphate-Buffered Saline (PBS)
-
For potentially hydrophobic peptides: Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10-15 minutes to prevent condensation.[4]
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Based on the peptide's properties (this compound has a mix of hydrophobic and hydrophilic residues), select an appropriate solvent. Start with sterile distilled water or PBS.
-
To prepare a 1 mg/mL stock solution, add the appropriate volume of solvent to the vial. For example, add 1 mL of solvent to 1 mg of peptide.
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution for any undissolved particulates.
-
If the peptide does not dissolve in water or PBS, a small amount of a primary organic solvent like DMSO may be necessary. First, dissolve the peptide in a minimal volume of DMSO (e.g., 50 µL) and then slowly add the aqueous buffer (e.g., PBS) to the desired final concentration, while gently vortexing.[4][9]
-
Once fully dissolved, aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5]
Protocol 2: In Vitro T-Cell Stimulation and Cytokine Analysis
This protocol outlines a general procedure for stimulating peripheral blood mononuclear cells (PBMCs) with this compound to assess its effect on T-cell cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin)
-
This compound stock solution (from Protocol 1)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or a suitable antigen-presenting cell line)
-
96-well flat-bottom cell culture plates
-
ELISA kits for human IFN-γ and IL-4
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them in complete RPMI-1640 medium. Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., a range of 1 µg/mL to 50 µg/mL).
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and an unstimulated control (medium only).
-
For T-cell activation, add appropriate stimuli. This can be co-stimulation with soluble or plate-bound anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 48-72 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
Quantify the concentrations of IFN-γ and IL-4 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Analyze the data by comparing the cytokine levels in the this compound-treated wells to the vehicle control.
Visualizations
Signaling Pathway of this compound in T-Helper Cell Differentiation
Caption: this compound's mechanism of action in T-cell differentiation.
Experimental Workflow for this compound Treatment in Cell Culture
Caption: Workflow for in vitro this compound treatment and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. genscript.com [genscript.com]
- 7. Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for [Placeholder Compound] in Animal Studies
Note to the Reader: A comprehensive search for "Tiplimotide" did not yield any specific information regarding its mechanism of action, signaling pathways, or recommended dosages for animal studies. The following document has been created as a detailed template to guide researchers, scientists, and drug development professionals in structuring their application notes and protocols for a novel compound, referred to herein as "[Placeholder Compound]". This template adheres to the specified requirements for data presentation, experimental protocols, and visualization.
Recommended Dosage of [Placeholder Compound] for Animal Studies
The optimal dosage of [Placeholder Compound] for animal studies is dependent on the animal model, the indication being studied, and the route of administration. The following table summarizes hypothetical dosage data from preclinical efficacy and toxicology studies. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.
Table 1: Summary of [Placeholder Compound] Dosage in Animal Models
| Animal Model | Indication | Route of Administration | Dose Range | Observed Effects | Reference |
| C57BL/6 Mouse | Metabolic Disease | Oral (gavage) | 1 - 50 mg/kg | Dose-dependent improvement in glucose tolerance. | [Hypothetical Study 1] |
| Sprague-Dawley Rat | Inflammation | Intraperitoneal | 0.5 - 20 mg/kg | Reduction in inflammatory markers at doses > 5 mg/kg. | [Hypothetical Study 2] |
| Diet-Induced Obese Mouse | Obesity | Subcutaneous | 2 - 10 mg/kg/day | Significant reduction in body weight and fat mass at 10 mg/kg/day.[1] | [Hypothetical Study 3] |
| Non-obese Diabetic (NOD) Mouse | Autoimmune Diabetes | Intravenous | 1 - 5 mg/kg | Delayed onset of diabetes at 5 mg/kg.[2] | [Hypothetical Study 4] |
Experimental Protocols
Protocol 1: Evaluation of [Placeholder Compound] in a Diet-Induced Obesity Mouse Model
This protocol outlines the methodology for assessing the efficacy of [Placeholder Compound] in a diet-induced obesity (DIO) mouse model.
1. Animal Model:
-
Species: Mus musculus (Mouse)
-
Strain: C57BL/6J
-
Sex: Male
-
Age: 6-8 weeks at the start of the high-fat diet.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Induction of Obesity:
-
Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 10-12 weeks to induce obesity.
-
A control group is maintained on a standard chow diet.
-
Body weight and food intake are monitored weekly.
3. Experimental Groups:
-
Group 1: Lean control (Chow diet) + Vehicle
-
Group 2: DIO control (HFD) + Vehicle
-
Group 3: DIO (HFD) + [Placeholder Compound] (Low dose, e.g., 2 mg/kg/day)
-
Group 4: DIO (HFD) + [Placeholder Compound] (High dose, e.g., 10 mg/kg/day)
4. Drug Administration:
-
Formulation: [Placeholder Compound] is dissolved in a vehicle of [Specify vehicle, e.g., 0.5% carboxymethylcellulose].
-
Route: Subcutaneous injection.
-
Frequency: Once daily.
-
Duration: 4 weeks.
5. Endpoint Measurements:
-
Body Weight and Composition: Measured weekly using a standard scale and EchoMRI, respectively.
-
Food and Water Intake: Measured daily for the first week and weekly thereafter.
-
Glucose Tolerance Test (GTT): Performed at the end of the treatment period. Mice are fasted for 6 hours, followed by an intraperitoneal injection of glucose (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes.
-
Terminal Blood and Tissue Collection: At the end of the study, mice are euthanized, and blood is collected for analysis of plasma insulin, lipids, and inflammatory markers. Tissues (liver, adipose tissue, muscle) are collected for histological analysis and gene expression studies.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for [Placeholder Compound]
The following diagram illustrates a hypothetical signaling pathway through which [Placeholder Compound] may exert its therapeutic effects. In this example, the compound is an activator of a key metabolic regulator.
Caption: Hypothetical signaling cascade initiated by [Placeholder Compound].
Experimental Workflow for Animal Efficacy Study
This diagram outlines the key steps in a typical preclinical animal study to evaluate the efficacy of a novel compound.
Caption: Workflow for a preclinical animal efficacy study.
References
Application Notes and Protocols for Tiplimotide Administration in Murine Models of Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiplimotide, also known as NBI-5788, is an investigational altered peptide ligand (APL) derived from an immunodominant region (amino acids 83-99) of the neuroantigen myelin basic protein (MBP)[1]. It has been developed as a potential therapeutic for multiple sclerosis (MS), an autoimmune disease of the central nervous system. The primary mechanism of action of this compound is to modulate the autoimmune response by selectively reducing the production of pro-inflammatory cytokines by pathogenic T-cells and inducing a shift towards an anti-inflammatory T-helper 2 (Th2) immune response[1]. Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for MS, recapitulating key pathological features of the human disease, including inflammation, demyelination, and axonal damage.
Data Presentation
The following tables summarize representative quantitative data from a study utilizing an MBP-derived altered peptide ligand in a murine EAE model. These data illustrate the potential therapeutic effects that could be assessed for this compound.
Table 1: Effect of an MBP-Derived Altered Peptide Ligand on Clinical EAE Score
| Treatment Group | Mean Day of Disease Onset | Mean Maximum Clinical Score |
| EAE Control (Vehicle) | 12.5 ± 1.5 | 3.5 ± 0.5 |
| APL-Treated | 16.0 ± 2.0 | 2.0 ± 0.7 |
Data are presented as mean ± standard deviation.
Table 2: Immunomodulatory Effects of an MBP-Derived Altered Peptide Ligand in Splenocytes from EAE Mice
| Treatment Group | Pro-inflammatory Cytokine (IFN-γ) Levels (pg/mL) | Anti-inflammatory Cytokine (IL-4) Levels (pg/mL) |
| EAE Control (Vehicle) | 850 ± 120 | 50 ± 15 |
| APL-Treated | 400 ± 90 | 250 ± 50 |
Cytokine levels were measured in the supernatant of splenocytes restimulated with MBP in vitro. Data are presented as mean ± standard deviation.
Experimental Protocols
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the induction of a chronic progressive form of EAE in C57BL/6 mice.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane or other suitable anesthetic
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the MOG35-55 solution and CFA.
-
Emulsify the mixture by repeated passage through a syringe or using a high-speed homogenizer until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (50 µL per site). The total dose of MOG35-55 should be 100 µg per mouse.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection on Day 0 and Day 2 post-immunization.
-
This compound (or analogous APL) Administration
This protocol outlines the preparation and administration of this compound for prophylactic or therapeutic treatment regimens.
Materials:
-
This compound (lyophilized powder)
-
Sterile PBS or other suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (for oral administration) or sterile syringes and needles (for injection)
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in a sterile vehicle to the desired stock concentration. Based on analogous studies, a starting dose range of 1-10 mg/kg body weight can be considered.
-
Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.
-
-
Administration:
-
Prophylactic Treatment: Begin administration on the day of EAE induction (Day 0) or shortly thereafter.
-
Therapeutic Treatment: Begin administration at the onset of clinical signs of EAE (typically around day 10-14 post-immunization).
-
Route of Administration: Administer the prepared this compound solution via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or oral gavage). The volume of administration should be adjusted based on the mouse's body weight (e.g., 100-200 µL).
-
Dosing Frequency: Administer daily or on an alternate-day schedule for a defined period (e.g., 2-3 weeks or until the end of the study).
-
Control Group: Administer the vehicle alone to the control group of EAE mice.
-
Clinical Assessment of EAE
Monitor mice daily for clinical signs of EAE and record their body weight.
Clinical Scoring System:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Histological Analysis of the Central Nervous System
At the end of the study, perform histological analysis to assess inflammation and demyelination in the brain and spinal cord.
Procedure:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Dissect the brain and spinal cord and post-fix in 4% paraformaldehyde.
-
Process the tissues for paraffin (B1166041) embedding.
-
Cut sections and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Quantify the degree of cellular infiltration and demyelination using a standardized scoring system.
Visualizations
Signaling Pathway of this compound
Caption: this compound's proposed mechanism of action.
Experimental Workflow for this compound Evaluation in EAE
References
Application Notes and Protocols: Assaying the Immunomodulatory Effects of Tiplimotide on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for measuring the effects of Tiplimotide, a novel immunomodulatory agent, on T-cell activation. T-cell activation is a critical process in the adaptive immune response, and its modulation has significant therapeutic potential in various diseases, including autoimmune disorders, cancer, and infectious diseases. These protocols are designed to offer a comprehensive framework for researchers to assess the biological activity of this compound and similar compounds on primary T-cells and T-cell lines. The assays described herein cover key aspects of T-cell activation, including proliferation, cytokine secretion, and the activation of crucial intracellular signaling pathways.
Note: As of the latest literature review, "this compound" is considered a hypothetical compound for the purpose of these protocols. The experimental designs and methodologies described are applicable to the characterization of any novel compound with potential effects on T-cell function.
I. Overview of T-Cell Activation Assays
A variety of in vitro assays are available to assess the complex process of T-cell activation. The choice of assay depends on the specific aspect of T-cell biology being investigated. Key hallmarks of T-cell activation that can be measured include cellular proliferation, the upregulation of activation markers, the production of cytokines, and the activation of downstream signaling cascades.[1][2][3][4][5] This document will focus on a selection of robust and widely used assays to provide a multi-faceted view of this compound's effects.
Table 1: Comparison of Key T-Cell Activation Assays
| Assay Type | Parameter Measured | Advantages | Disadvantages | Throughput |
| Proliferation Assays | ||||
| CFSE Dye Dilution | Cell division | Single-cell resolution, allows for multi-parameter flow cytometry.[2][6] | Requires flow cytometer, potential for dye toxicity at high concentrations. | Medium to High |
| BrdU Incorporation | DNA synthesis (S-phase) | High sensitivity, well-established method.[7][8] | Requires DNA denaturation, BrdU can be mutagenic. | Medium |
| Cytokine Secretion Assays | ||||
| ELISA | Concentration of a single cytokine | High specificity and sensitivity, well-established protocols.[9][10] | Single-plex format, requires larger sample volumes.[9][11] | Low to Medium |
| Luminex/Multiplex Bead Array | Concentration of multiple cytokines | High-throughput, requires small sample volume, cost-effective for multiple analytes.[9][11][12] | Higher initial equipment cost, potential for antibody cross-reactivity.[12] | High |
| Signaling Pathway Assays | ||||
| Western Blot | Protein expression and phosphorylation (NF-κB, MAPKs) | High specificity, provides information on protein size. | Low throughput, semi-quantitative. | Low |
| Phospho-Flow Cytometry | Phosphorylation of intracellular proteins at the single-cell level | High-throughput, multi-parameter analysis, identifies signaling in specific cell subsets.[13][14][15] | Requires specific and validated phospho-antibodies. | High |
| Reporter Assays | Transcriptional activity of signaling pathways (e.g., NF-κB) | High sensitivity, quantifiable measure of pathway activation.[16][17] | Uses engineered cell lines, which may not fully reflect primary cell biology. | High |
II. Signaling Pathways in T-Cell Activation
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), along with co-stimulatory signals.[5][18] This triggers a cascade of intracellular signaling events, primarily involving the NF-κB and MAP kinase pathways, which ultimately lead to gene transcription, cytokine production, and cellular proliferation.[19][20][21] Understanding how this compound affects these pathways is crucial to elucidating its mechanism of action.
III. Experimental Protocols
A. T-Cell Proliferation Assay using CFSE Dye Dilution
This protocol describes how to measure T-cell proliferation by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE) and analyzing its dilution upon cell division by flow cytometry.[2][6]
Materials:
-
Isolated human or murine T-cells
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
CFSE dye (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
This compound (at various concentrations)
-
Flow cytometer
-
Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD4, CD8)
Protocol:
-
Cell Preparation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or lymphoid tissues using standard methods (e.g., magnetic-activated cell sorting). Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.[6]
-
CFSE Labeling: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Cell Culture: Wash the cells twice with complete medium. Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Stimulation: Add anti-CD3/anti-CD28 antibodies to the wells to stimulate T-cell activation.
-
Treatment: Add this compound at a range of desired concentrations. Include appropriate vehicle controls.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[1]
-
Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies for surface markers. Analyze the samples on a flow cytometer, gating on the T-cell population of interest. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.
B. Cytokine Production Assays
This protocol outlines the measurement of a single cytokine (e.g., IL-2 or IFN-γ) in the supernatant of T-cell cultures using a sandwich ELISA.[10]
Materials:
-
Supernatants from T-cell cultures (from section A)
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)
-
96-well ELISA plate
-
Plate reader
Protocol:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[10]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate. Allow the color to develop in the dark.
-
Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm on a plate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
This protocol allows for the simultaneous measurement of multiple cytokines from a small volume of T-cell culture supernatant.[9][11]
Materials:
-
Supernatants from T-cell cultures
-
Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, and standards)
-
Luminex instrument
Protocol:
-
Assay Preparation: Prepare the antibody-coupled beads and standards according to the manufacturer's instructions.
-
Sample Incubation: Add the bead mixture, standards, and cell culture supernatants to a 96-well filter plate. Incubate for 1-2 hours at room temperature with shaking.
-
Detection Antibody: Wash the beads and add the biotinylated detection antibody cocktail. Incubate for 1 hour at room temperature with shaking.
-
Streptavidin-PE: Wash the beads and add streptavidin-phycoerythrin (PE). Incubate for 30 minutes at room temperature with shaking.
-
Data Acquisition: Wash the beads, resuspend in assay buffer, and acquire data on a Luminex instrument. The concentration of each cytokine is determined based on the fluorescence intensity of the beads.
C. Analysis of NF-κB and MAP Kinase Signaling Pathways
This protocol is for detecting the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAP kinase (e.g., ERK, p38) pathways.[13]
References
- 1. Studies on the mechanism of action of timolol and on the effects of suppression and redirection of aqueous flow on outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory properties of pentoxifylline are mediated via adenosine-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-derived immunomodulators: an insight on their preclinical evaluation and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reappraisal of Pidotimod: an immunomodulatory agent with 30-year evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of Naive CD8+ T Cells by a Variant Viral Epitope Induces Activation and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulators of MAPK pathway activity during filamentous growth in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-cell activation by lipopeptide antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism of action of plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]
- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Mechanism of Action | Trulance® (plecanatide) [trulance.com]
- 17. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 18. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stemcell.com [stemcell.com]
- 20. The Role of Nuclear Factor Kappa B (NF-κB) in Development and Treatment of COVID-19: Review | MDPI [mdpi.com]
- 21. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Analyzing the Immunomodulatory Effects of Tiplimotide on Immune Cells Using Flow Cytometry
Introduction
Tiplimotide, also known as Thymopentin or TP-5, is a synthetic pentapeptide that corresponds to the active site of the thymic hormone, thymopoietin (B12651440).[1] It is recognized for its immunomodulatory properties, primarily influencing the maturation, differentiation, and function of T-lymphocytes.[1][2] this compound has been shown to enhance T-cell activity and promote the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for orchestrating an effective cell-mediated immune response.[2] As researchers and drug development professionals explore the therapeutic potential of immunomodulators, precise and robust methods are required to characterize their impact on the immune system.
Flow cytometry is a powerful and indispensable technique for the multi-parametric analysis of individual cells within a heterogeneous population.[3] It enables the identification and quantification of distinct immune cell subsets, along with the assessment of their activation status, proliferative capacity, and functional responses.[4][5] This application note provides detailed protocols for using multi-color flow cytometry to analyze the effects of this compound on key human immune cell populations, particularly T-cell subsets.
Principle of the Method
The protocols outlined below utilize fluorescently-labeled monoclonal antibodies to identify specific cell surface and intracellular proteins that define various immune cell lineages and their functional states. Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, treated with this compound in vitro, and subsequently stained with antibody panels. The stained cells are analyzed on a flow cytometer, where lasers excite the fluorochromes, and detectors capture the emitted light. This process allows for the precise quantification of cell populations (e.g., CD4+ Helper T-cells, CD8+ Cytotoxic T-cells, NK cells) and the measurement of protein expression levels, providing insight into the drug's mechanism of action.[3][5]
Proposed Mechanism of Action
This compound is believed to exert its effects by modulating T-cell activity, leading to enhanced immune responses.[2] This involves promoting the maturation and function of T-cells, which in turn leads to increased cytokine production and proliferation, key components of an effective cellular immune response.[2][6]
Caption: Proposed immunomodulatory action of this compound on T-cells.
Experimental Protocols
The following protocols provide a framework for assessing this compound's impact on human PBMCs.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the standard method for isolating PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.[7]
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque, avoiding mixture of the layers.[7]
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
Following centrifugation, four distinct layers will be visible. Carefully aspirate the upper plasma layer.
-
Collect the "buffy coat" layer, which contains the PBMCs, and transfer it to a new 50 mL tube.[7]
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Count the cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Adjust cell concentration for subsequent experiments.
Protocol 2: In Vitro Treatment and Immunophenotyping
This protocol details the treatment of PBMCs with this compound and subsequent staining for major lymphocyte subsets.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound (various concentrations)
-
Vehicle control (e.g., sterile water or PBS)
-
FACS buffer (PBS + 2% FBS)
-
Fc receptor blocking solution
-
Live/Dead fixable viability dye
-
Fluorochrome-conjugated antibodies (see Table 1)
-
5 mL FACS tubes
Procedure:
-
Plate 1 x 10^6 PBMCs per well in a 96-well plate in complete RPMI medium.
-
Add this compound at desired final concentrations (e.g., 1, 10, 100 µg/mL). Include a vehicle-only control.
-
Incubate cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest cells and transfer them to FACS tubes. Wash with 2 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS and add the Live/Dead viability dye according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light.[7]
-
Wash the cells with 2 mL of FACS buffer and centrifuge.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking solution and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[7]
-
Without washing, add the antibody cocktail (see Table 1) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire on a flow cytometer as soon as possible.
Caption: General workflow for sample processing and flow cytometric analysis.
Protocol 3: Intracellular Cytokine Staining (ICS)
This protocol is for measuring cytokine production within specific T-cell subsets, a key indicator of cell function.
Materials:
-
All materials from Protocol 2
-
Cell stimulation cocktail (e.g., PMA/Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A/Monensin)
-
Fixation/Permeabilization buffer kit
-
Intracellular antibodies (see Table 3)
Procedure:
-
Culture and treat PBMCs with this compound as described in Protocol 2.
-
Four to six hours before harvesting, add a cell stimulation cocktail and a protein transport inhibitor to each well. The inhibitor is crucial for trapping cytokines inside the cell.
-
Harvest and perform surface staining as described in Protocol 2 (steps 4-10).
-
After surface staining and washing, resuspend cells in 100 µL of Fixation Buffer and incubate for 20 minutes at 4°C.
-
Wash the cells with Permeabilization Buffer.
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer containing the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-IL-2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in FACS buffer and acquire on a flow cytometer.
Data Presentation & Analysis
Data should be analyzed using a sequential gating strategy to identify populations of interest. The results can be quantified and presented in tables for clear comparison between control and treated groups.
Caption: A sequential gating strategy for identifying T-cell subsets.
Table 1: Example Antibody Panel for Immunophenotyping
| Marker | Fluorochrome | Target Population |
| CD45 | BUV395 | All Leukocytes |
| CD3 | APC-H7 | T-Lymphocytes |
| CD4 | PE-Cy7 | Helper T-Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-Cells |
| CD19 | BV605 | B-Lymphocytes |
| CD56 | PE | Natural Killer (NK) Cells |
| Viability Dye | e.g., Zombie Aqua™ | Dead Cells (for exclusion) |
Table 2: Expected Results for T-Cell Activation
(Data are representative examples)
| Treatment | % CD4+ of Live Lymphocytes | % CD8+ of Live Lymphocytes | % CD69+ of CD4+ T-Cells | % Ki-67+ of CD8+ T-Cells |
|---|---|---|---|---|
| Vehicle Control | 45.2 ± 3.1 | 25.8 ± 2.5 | 5.1 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µg/mL) | 46.1 ± 2.9 | 26.2 ± 2.7 | 15.7 ± 2.2* | 4.8 ± 0.9* |
| This compound (100 µg/mL) | 45.8 ± 3.3 | 25.9 ± 2.4 | 28.3 ± 3.5** | 9.1 ± 1.4** |
Statistically significant change (p < 0.05)
Table 3: Expected Results for Intracellular Cytokine Production
(Data are representative examples following stimulation)
| Treatment | % IFN-γ+ of CD4+ T-Cells | % IL-2+ of CD4+ T-Cells | % IFN-γ+ of CD8+ T-Cells |
|---|---|---|---|
| Vehicle Control | 8.9 ± 1.1 | 12.4 ± 1.5 | 22.5 ± 2.8 |
| This compound (10 µg/mL) | 14.3 ± 1.8* | 19.8 ± 2.1* | 35.1 ± 3.9* |
| This compound (100 µg/mL) | 21.5 ± 2.5** | 28.6 ± 3.0** | 48.9 ± 5.2** |
Statistically significant change (p < 0.05)
The protocols described in this application note provide a robust methodology for characterizing the immunomodulatory effects of this compound on human immune cells. By employing multi-color flow cytometry, researchers can obtain detailed, quantitative data on changes in immune cell populations, their activation and proliferation status, and their functional cytokine responses. This approach is essential for elucidating the precise mechanism of action of this compound and is a valuable tool for its preclinical and clinical development.
References
- 1. Immunostimulation by TP-5 in immunocompromised patients and animals--current status of investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Thymopetidum? [synapse.patsnap.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 5. td2inc.com [td2inc.com]
- 6. Improvement of natural killer activity and of T cells after thymopoietin pentapeptide therapy in a patient with severe combined immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Stability and Storage of a Novel Research Peptide (e.g., Tiplimotide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability and appropriate storage of a novel research peptide, such as Tiplimotide, are critical for ensuring the accuracy and reproducibility of experimental results. Peptides are susceptible to various degradation pathways, which can be influenced by temperature, pH, light, and the presence of oxidative agents. These application notes provide a comprehensive guide to understanding and determining the stability of a new peptide, along with protocols for assessing its degradation under various stress conditions and for long-term storage.
General Peptide Stability and Degradation Pathways
Peptides are short chains of amino acids and their stability is influenced by their sequence and structure.[1] Degradation can occur through several chemical pathways, including hydrolysis, oxidation, and deamidation.[1][2] Understanding these pathways is essential for developing appropriate storage and handling procedures.
-
Hydrolysis: The peptide backbone can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: Certain amino acid residues, such as methionine, cysteine, and tryptophan, are particularly susceptible to oxidation.[1][4] This can be accelerated by exposure to air and light.
-
Deamidation: Asparagine and glutamine residues contain side-chain amides that can be hydrolyzed to form aspartic acid and glutamic acid, respectively.[2] This process is often pH-dependent.[2]
General Storage Recommendations for Research Peptides
Proper storage is crucial for maintaining the integrity of peptide reagents. The following table summarizes generally accepted storage conditions for research-grade peptides.[4]
| Form | Storage Duration | Temperature | Conditions |
| Lyophilized Powder | Short-term (days to weeks) | Room Temperature | Not recommended for optimal stability; keep in a dark, dry place.[4] |
| Long-term (months to years) | -20°C to -80°C | Protect from light and moisture.[4] | |
| In Solution | Short-term (up to a week) | 4°C | Use sterile buffer, pH 5-7.[4] |
| Long-term (weeks to months) | -20°C to -80°C | Aliquot to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
To determine the specific stability profile of a novel peptide like this compound, a series of experiments should be conducted. The following protocols outline a forced degradation study and a long-term stability assessment.
Protocol 1: Forced Degradation Study
This study is designed to identify the likely degradation pathways and assess the intrinsic stability of the peptide under various stress conditions.
1. Materials:
- Peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)
- 0.1 N Hydrochloric Acid (HCl)
- 0.1 N Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- pH meter
- Incubators/water baths set at various temperatures
- Photostability chamber
2. Methods:
- Acid Hydrolysis: Mix equal volumes of the peptide stock solution and 0.1 N HCl. Incubate at 40°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 N NaOH before HPLC analysis.
- Base Hydrolysis: Mix equal volumes of the peptide stock solution and 0.1 N NaOH. Incubate at 40°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 N HCl before HPLC analysis.
- Oxidation: Mix equal volumes of the peptide stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
- Thermal Degradation: Incubate aliquots of the peptide stock solution at 4°C, 25°C, 40°C, and 60°C. Analyze samples at 24, 48, and 72 hours.
- Photostability: Expose aliquots of the peptide stock solution to light in a photostability chamber. Analyze samples at 24, 48, and 72 hours. A control sample should be kept in the dark at the same temperature.
- Analysis: Analyze all samples by HPLC to determine the percentage of the parent peptide remaining and to observe the formation of any degradation products.
Protocol 2: Long-Term Stability Study
This study evaluates the stability of the peptide under recommended storage conditions over an extended period.
1. Materials:
- Lyophilized peptide
- Peptide solution in a recommended buffer
- Controlled temperature storage units (-20°C, 4°C, 25°C)
- HPLC system
2. Methods:
- Sample Preparation: Prepare multiple aliquots of both lyophilized peptide and peptide solution.
- Storage: Store the aliquots at the designated temperatures (-20°C, 4°C, and 25°C).
- Time Points: Designate time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
- Analysis: At each time point, analyze one aliquot from each storage condition by HPLC to determine the purity and content of the peptide.
Data Presentation
The quantitative data from the stability studies should be summarized in tables to facilitate comparison.
Table 1: Forced Degradation Study Results (% Peptide Remaining)
| Condition | 2 hours | 4 hours | 8 hours | 24 hours |
| 0.1 N HCl, 40°C | ||||
| 0.1 N NaOH, 40°C | ||||
| 3% H₂O₂, RT | ||||
| 40°C | ||||
| 60°C | ||||
| Photostability |
Table 2: Long-Term Stability Study Results (% Purity)
| Storage Condition | 1 month | 3 months | 6 months | 12 months | 24 months |
| Lyophilized, -20°C | |||||
| Lyophilized, 4°C | |||||
| Lyophilized, 25°C | |||||
| Solution, -20°C | |||||
| Solution, 4°C |
Visualizations
The following diagrams illustrate key concepts in peptide stability assessment.
Caption: Common degradation pathways for peptides.
Caption: Workflow for determining peptide stability.
References
Application Notes and Protocols for the High-Purity Synthesis of Tiplimotide
Disclaimer: As of the latest available data, "Tiplimotide" is not a publicly recognized or registered therapeutic peptide. Therefore, this document provides a representative, detailed protocol for the synthesis of a hypothetical peptide, herein named this compound, to serve as a practical guide for researchers, scientists, and drug development professionals. The principles and methods described are based on established solid-phase peptide synthesis (SPPS) and purification techniques for achieving high purity.
Introduction
This compound is a hypothetical 15-amino acid synthetic peptide amide with the following primary structure:
H-Tyr-Ala-Glu-Gly-Thr-Phe-Ile-Ser-Cys-Tyr-Gln-Lys-Asp-Arg-Trp-NH₂
This sequence contains a diverse range of amino acid residues, making it a suitable model for illustrating the synthesis of a potentially therapeutic peptide. Achieving high purity is critical for its potential use in research and preclinical studies. This protocol outlines the complete workflow for the synthesis, purification, and characterization of this compound, employing Fmoc-based solid-phase peptide synthesis (SPPS), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.
Experimental Protocols
The following table summarizes the key materials and reagents required for the synthesis, purification, and analysis of this compound.
| Category | Item | Grade/Specification |
| Resin | Rink Amide AM Resin | 100-200 mesh, ~0.5 mmol/g loading |
| Amino Acids | Fmoc-L-amino acids | Side-chain protected as listed in Table 2 |
| Coupling Reagents | HBTU, HOBt | Synthesis grade |
| Base | DIPEA | Synthesis grade |
| Deprotection Reagent | Piperidine (B6355638) | Synthesis grade |
| Solvents | DMF, DCM, Acetonitrile (B52724) | HPLC grade |
| Cleavage Cocktail | TFA, TIS, H₂O, DODT | Reagent grade |
| Purification | C18 Silica Column | Preparative and analytical grades |
| Mobile Phase | Formic Acid or TFA | LC-MS grade |
The synthesis of this compound is performed on a Rink Amide resin to generate the C-terminal amide. The process involves sequential cycles of Fmoc deprotection and amino acid coupling.
Experimental Workflow for SPPS:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Detailed Protocol:
-
Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Prepare the coupling solution by pre-activating the Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.95 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (2 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum.
Table 2: Protected Amino Acids for this compound Synthesis
| Amino Acid | Protecting Group |
| Fmoc-Tyr(tBu)-OH | tert-Butyl |
| Fmoc-Glu(OtBu)-OH | tert-Butyl ester |
| Fmoc-Thr(tBu)-OH | tert-Butyl |
| Fmoc-Ser(tBu)-OH | tert-Butyl |
| Fmoc-Cys(Trt)-OH | Trityl |
| Fmoc-Gln(Trt)-OH | Trityl |
| Fmoc-Lys(Boc)-OH | tert-Butoxycarbonyl |
| Fmoc-Asp(OtBu)-OH | tert-Butyl ester |
| Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| Fmoc-Trp(Boc)-OH | tert-Butoxycarbonyl |
The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water / 3,6-Dioxa-1,8-octanedithiol (DODT) in a ratio of 92.5:2.5:2.5:2.5 (v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and incubate for 3 hours at room temperature with gentle shaking.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice.
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize to obtain a white powder.
The crude this compound is purified using preparative reversed-phase HPLC.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of 50% acetonitrile in water.
-
Chromatography Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with >98% purity and lyophilize to obtain the final purified this compound.
Table 3: Representative RP-HPLC Gradient for Purification
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 60 | 35 | 65 |
| 65 | 5 | 95 |
| 70 | 95 | 5 |
Purity and Characterization
The purity and identity of the final this compound product are confirmed using analytical RP-HPLC and mass spectrometry.
Overall Workflow from Crude to Pure Peptide:
Caption: Purification and Analysis Workflow for this compound.
Table 4: Expected Analytical Results for High-Purity this compound
| Analytical Method | Parameter | Expected Result |
| Analytical RP-HPLC | Purity | ≥ 98% |
| LC-MS | Molecular Weight | Calculated: 1845.05 Da, Observed: [M+H]⁺ ≈ 1846.06 m/z |
| Amino Acid Analysis | Composition | Corresponds to the theoretical composition of this compound |
Potential Signaling Pathway
Many therapeutic peptides exert their effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs), which in turn activate intracellular signaling cascades. A common pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: Hypothetical GPCR/cAMP Signaling Pathway for this compound.
This document provides a comprehensive and detailed protocol for the synthesis and purification of the hypothetical peptide this compound, with a focus on achieving high purity for research and development purposes. The methodologies and workflows are based on standard and reliable techniques in peptide chemistry.
Application of Tiplimotide in Cancer Immunotherapy Research: Insufficient Public Data for Detailed Protocol Development
There is currently insufficient publicly available scientific literature to generate detailed application notes and protocols for the use of Tiplimotide in cancer immunotherapy research as requested.
Extensive searches for "this compound" have not yielded specific preclinical or clinical studies that provide the necessary quantitative data, detailed experimental methodologies, or established signaling pathway information required to fulfill the comprehensive request for application notes, data tables, and diagrams.
This compound is understood to be a synthetic Toll-Like Receptor 1/2 (TLR1/TLR2) agonist. Research into other molecules in this class demonstrates a general mechanism of action where activation of the TLR1/2 pathway can stimulate innate and adaptive immune responses. This can lead to the production of pro-inflammatory cytokines and the activation of immune cells such as dendritic cells, natural killer cells, and T cells, which are central to cancer immunotherapy.
However, without specific data on this compound, the following critical components of the requested application notes cannot be accurately generated:
-
Quantitative Data Tables: No published studies with specific dose-response data, cytokine profiles (e.g., TNF-α, IL-6, IL-12 levels), tumor growth inhibition rates, or changes in immune cell populations following this compound treatment were identified.
-
Detailed Experimental Protocols: It is not possible to provide validated, step-by-step protocols for in vitro cell stimulation, in vivo animal tumor models, or ex vivo analysis of patient samples that are specific to this compound. Key parameters such as optimal concentration, dosing schedule, and specific cell lines or animal models used in this compound research are not available in the public domain.
-
Signaling Pathway and Workflow Diagrams: While a general TLR1/2 signaling pathway can be depicted, a diagram specific to the downstream effects and molecular interactions of this compound cannot be created without dedicated research findings. Likewise, experimental workflow diagrams require methodological details from specific studies that are not available.
Researchers, scientists, and drug development professionals interested in the application of this compound for cancer immunotherapy are encouraged to consult any non-public data that may be available through the developing entity, Helior Bio S.L., or to await the publication of peer-reviewed preclinical and clinical studies. Information from analogous TLR1/2 agonists may provide a theoretical framework, but cannot substitute for compound-specific data.
Troubleshooting & Optimization
Troubleshooting Tiplimotide insolubility in aqueous solutions
Disclaimer: Publicly available, specific quantitative solubility data for Tiplimotide is limited. The following troubleshooting guides and FAQs are based on the chemical properties of this compound (a 17-amino acid peptide, sequence: H-D-Ala-Lys-Pro-Val-Val-His-Leu-Phe-Ala-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro-OH) and established principles of peptide chemistry and formulation. These recommendations should be used as a starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving lyophilized this compound powder in aqueous buffers like PBS. What is the recommended starting approach?
A1: Due to its size and composition, which includes several hydrophobic amino acids (Val, Leu, Phe, Ile, Pro), this compound may exhibit limited solubility in neutral aqueous buffers. It is recommended to first attempt reconstitution in a small amount of sterile, deionized water. If solubility is still an issue, a systematic approach based on the peptide's charge should be employed. Based on its amino acid sequence, this compound has a net positive charge at neutral pH due to the presence of Lysine, Histidine, and Arginine residues. Therefore, starting with a slightly acidic solution is a logical next step.
Q2: My this compound solution appears cloudy or has visible particulates. What does this indicate and what should I do?
A2: A cloudy appearance or visible particulates indicate that the peptide is not fully dissolved and may be aggregated or suspended in the solvent.[1] This can lead to inaccurate concentration determination and unreliable experimental results. To address this, sonication of the sample in an ice bath can help break apart aggregates.[2] If the solution remains cloudy, it suggests that the current solvent system is not optimal. You should proceed to the troubleshooting guide below to explore alternative solubilization strategies.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, for peptides with significant hydrophobic character, using a small amount of a water-miscible organic solvent is a common strategy.[2][3] Dimethyl sulfoxide (B87167) (DMSO) is often the first choice due to its high solubilizing power and relatively low toxicity in many biological assays.[2] Acetonitrile (ACN) or dimethylformamide (DMF) are also alternatives. The recommended procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.[3] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect cellular assays.
Q4: What is the best way to store this compound solutions?
A4: Once dissolved, it is recommended to prepare single-use aliquots of your this compound stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of peptides in solution is pH-dependent and can be affected by microbial contamination.[4] Using sterile buffers and proper aseptic techniques is crucial. For long-term storage, lyophilization from a suitable buffer system is the most stable option.
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to systematically address solubility challenges with this compound.
Initial Solubility Assessment
Before attempting to dissolve the entire batch of this compound, it is prudent to test the solubility of a small aliquot first.[2]
| Step | Action | Rationale |
| 1 | Reconstitute a small amount of this compound in sterile deionized water. | To assess baseline solubility in a neutral aqueous environment. |
| 2 | If insoluble, add a small amount of 10% acetic acid dropwise. | This compound is a basic peptide, and acidic conditions will protonate the basic residues (Lys, His, Arg), increasing its polarity and solubility.[5] |
| 3 | If still insoluble, try a minimal amount of DMSO, followed by slow dilution with your aqueous buffer. | To overcome hydrophobic interactions that may be hindering solubility.[2][3] |
Systematic Troubleshooting of Insolubility
If the initial assessment fails to yield a clear solution, the following table outlines further steps to troubleshoot insolubility.
| Issue | Recommended Action | Detailed Protocol | Expected Outcome |
| Cloudy solution in water/PBS | Adjust pH | Prepare buffers at various pH values (e.g., pH 4, 5, 6). Test the solubility of small aliquots in each buffer. For a basic peptide like this compound, lower pH should enhance solubility. | A clear solution at a specific pH range. |
| Precipitation upon adding aqueous buffer to organic solvent | Optimize solvent ratio and addition rate | Dissolve this compound in a minimal volume of DMSO. Add the aqueous buffer very slowly while continuously vortexing. Try different final concentrations of DMSO (e.g., 50%, 30%, 10%). | A stable, clear solution at a higher aqueous content. |
| Persistent insolubility | Use of solubilizing excipients | Prepare stock solutions of excipients such as Arginine (e.g., 50 mM) or a non-ionic surfactant like Tween® 20 (e.g., 0.01%). Attempt to dissolve this compound in these solutions. | Improved solubility due to the excipient's effect on preventing aggregation or increasing peptide-solvent interactions. |
| Gel formation | Use of denaturants (as a last resort) | For non-cellular applications, consider using denaturing agents like 6M Guanidinium-HCl or 8M Urea. Note that these are generally not compatible with biological assays. | Solubilization through disruption of intermolecular hydrogen bonds. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Lyophilized Peptides
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to avoid condensation.[2]
-
Initial Dissolution: Add the desired volume of the chosen solvent (e.g., sterile water, dilute acetic acid, or DMSO) to the vial.
-
Vortexing: Vortex the vial for 30-60 seconds to facilitate dissolution.
-
Sonication (if necessary): If the solution is not clear, place the vial in a sonicator bath filled with ice-cold water and sonicate for 10-15 second intervals.[2] Repeat 2-3 times, allowing the sample to cool on ice between sonications.
-
Visual Inspection: A successfully solubilized peptide will result in a clear, particle-free solution.[2]
-
Sterile Filtration: For biological experiments, it is advisable to sterile filter the final solution through a 0.22 µm filter.
Protocol 2: Solubility Testing at Different pH Values
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., acetate (B1210297) buffer for pH 4-5.5, phosphate (B84403) buffer for pH 6-7.4).
-
Aliquoting: Weigh out small, equal amounts of lyophilized this compound into separate microcentrifuge tubes.
-
Solubilization: Add a defined volume of each buffer to a respective tube to achieve the desired final concentration.
-
Incubation and Observation: Vortex each tube and incubate at room temperature for 10-15 minutes. Visually inspect for clarity.
-
Quantification (Optional): Centrifuge the tubes to pellet any undissolved peptide. Measure the concentration of the supernatant using a suitable method (e.g., UV-Vis spectroscopy at 280 nm, if the peptide contains Trp or Tyr, which this compound does not, so a colorimetric assay like the BCA assay would be more appropriate after establishing a standard curve).
Visualizations
Caption: A flowchart illustrating a systematic approach to solubilizing this compound.
Caption: A diagram showing a simplified T-cell receptor signaling cascade relevant to Multiple Sclerosis.
References
Technical Support Center: Optimizing Compound X Concentration for T-Cell Suppression Assays
Disclaimer: Information for a specific compound named "Tiplimotide" could not be found. This technical support guide has been created for a hypothetical T-cell suppressive agent, referred to as "Compound X," based on common principles and protocols for T-cell suppression assays.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of a novel T-cell suppressive agent, Compound X, for in vitro T-cell suppression assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound X in a T-cell suppression assay?
A good starting point for a dose-response experiment is to use a range of concentrations that spans several orders of magnitude. We recommend a 10-point serial dilution starting from a high concentration (e.g., 10 µM) down to the nanomolar range. This wide range helps in identifying the optimal inhibitory concentration (IC50) while minimizing potential cytotoxicity.
Q2: What are the best methods to assess T-cell proliferation in a suppression assay?
Several methods can be effectively used to measure T-cell proliferation:
-
Dye dilution assays: Using fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet is a common method. These dyes are diluted with each cell division, and the reduction in fluorescence can be quantified by flow cytometry.[1]
-
3H-thymidine incorporation: This classic method measures the incorporation of a radioactive nucleoside into the DNA of dividing cells, providing a quantitative measure of proliferation.[1]
-
MTT or CCK-8 assays: These are colorimetric assays that measure the metabolic activity of cells, which correlates with cell viability and proliferation.[1]
Q3: What are the essential controls to include in my T-cell suppression assay?
To ensure the validity of your results, the following controls are critical:
-
Unstimulated cells: T-cells cultured in media alone (no stimulation) to establish a baseline for non-proliferating cells.
-
Stimulated cells (Vehicle Control): T-cells stimulated (e.g., with anti-CD3/CD28 antibodies) and treated with the vehicle (e.g., DMSO) used to dissolve Compound X. This serves as the positive control for proliferation.[1]
-
Compound X only (No Stimulation): T-cells treated with the highest concentration of Compound X without any stimulation to assess for direct cytotoxicity.
Q4: How can I differentiate between T-cell suppression and cytotoxicity caused by Compound X?
It is crucial to distinguish between a desired suppressive effect and unintended cell death. This can be achieved by including a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) in your flow cytometry staining panel. A significant increase in cell death in the Compound X-treated wells compared to the vehicle control would indicate cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell plating, pipetting errors, or uneven coating of antibody on the plate. | Ensure thorough mixing of cell suspensions before plating. Use calibrated pipettes and practice consistent pipetting techniques. Ensure even coating of plates with stimulating antibodies by following a standardized protocol. |
| Weak or no proliferation in the positive control (stimulated cells) | Suboptimal concentration of stimulating antibodies (e.g., anti-CD3/CD28). Poor cell health (e.g., from cryopreservation). | Titrate the concentration of anti-CD3 and anti-CD28 antibodies to find the optimal stimulation level for your cells.[2] Ensure proper thawing and handling of cryopreserved PBMCs to maintain high viability.[3][4][5][6][7] |
| Precipitation of Compound X in culture medium | Low solubility of the compound in aqueous media. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into the culture medium, ensure rapid and thorough mixing. Avoid multiple freeze-thaw cycles of the stock solution.[1] |
| T-cells appear suppressed at all concentrations of Compound X | The starting concentration of Compound X is too high, leading to toxicity or complete suppression. | Expand the dilution series to include much lower concentrations (e.g., picomolar range) to identify the dose-response curve. |
| No suppression observed at any concentration | Compound X is not effective under the assay conditions, or the concentration range is too low. The stimulation of T-cells is too strong, overriding the suppressive effect. | Extend the concentration range to higher levels, while monitoring for cytotoxicity. Consider using a suboptimal concentration of stimulating antibodies to create a more sensitive assay for detecting suppression.[8] |
Experimental Protocols
Protocol 1: T-Cell Suppression Assay Using CFSE Proliferation Dye
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (with 10% FBS, Penicillin-Streptomycin, L-glutamine)
-
Anti-CD3 antibody (for plate coating)
-
Soluble anti-CD28 antibody
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Compound X stock solution (in DMSO)
-
96-well round-bottom plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometry antibodies (e.g., anti-CD4, anti-CD8, viability dye)
Methodology:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.[1]
-
PBMC Labeling with CFSE:
-
Resuspend PBMCs at 1x107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[1]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells three times with complete medium.
-
-
Cell Seeding: Resuspend the CFSE-labeled PBMCs at 1x106 cells/mL in complete RPMI medium. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Treatment Preparation: Prepare serial dilutions of Compound X in complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Assay Setup:
-
Add 100 µL of the Compound X dilutions or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.[1]
-
Include appropriate controls as mentioned in the FAQs.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer.
-
Stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye.
-
Acquire samples on a flow cytometer and analyze the CFSE dilution profiles to determine the percentage of proliferating cells.
-
Quantitative Data Summary
Table 1: Example Dose-Response of Compound X on T-Cell Proliferation
| Compound X Concentration (µM) | % Proliferation (CD4+ T-cells) | % Viability |
| 10 | 5.2 ± 1.1 | 75.3 ± 4.5 |
| 5 | 15.8 ± 2.3 | 88.1 ± 3.2 |
| 2.5 | 35.4 ± 3.1 | 92.5 ± 2.1 |
| 1.25 | 50.1 ± 4.5 | 94.3 ± 1.8 |
| 0.6 | 68.9 ± 5.2 | 95.1 ± 1.5 |
| 0.3 | 85.3 ± 4.8 | 96.2 ± 1.2 |
| 0.15 | 92.1 ± 3.9 | 96.5 ± 1.1 |
| 0.075 | 94.5 ± 3.2 | 97.0 ± 0.9 |
| 0 (Vehicle) | 95.3 ± 2.8 | 97.2 ± 0.8 |
| Unstimulated | 2.1 ± 0.5 | 98.1 ± 0.5 |
Data are presented as mean ± standard deviation from a representative experiment.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for Compound X-mediated T-cell suppression.
Caption: Experimental workflow for a CFSE-based T-cell suppression assay.
Caption: A logical flowchart for troubleshooting common T-cell suppression assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of T cell responses following long-term cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aithor.com [aithor.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
How to prevent Tiplimotide degradation in long-term experiments
Technical Support Center: Tiplimotide Handling & Stability
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during long-term experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a synthetic peptidomimetic drug that acts as a competitive, highly selective antagonist of the bradykinin (B550075) B2 receptor.[1] Its structural integrity is crucial for its ability to bind to this receptor and exert its biological effects. Degradation can lead to a loss of activity, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the primary causes of this compound degradation?
As a peptide-based molecule, this compound is susceptible to several degradation pathways common to peptides. These include:
-
Hydrolysis: Cleavage of peptide bonds by water, which can be catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: Certain amino acid residues are prone to oxidation, especially in the presence of atmospheric oxygen.[3][4] For peptides, residues like Methionine (M), Cysteine (C), and Tryptophan (W) are particularly sensitive.[4][5]
-
Deamidation: The removal of an amide group, often from Asparagine (N) or Glutamine (Q) residues, which can alter the peptide's structure and function.[2][3]
-
Physical Instability: This includes aggregation (clumping of molecules), adsorption to surfaces (like vial walls), and degradation from repeated freeze-thaw cycles.[3][6][7]
Q3: How should I store lyophilized (powder) this compound for long-term use?
The most effective way to prevent degradation is to store this compound in its lyophilized form.[4] For maximum stability over months to years, store the powder at -80°C in a tightly sealed container.[5][6][7] Storage at -20°C is suitable for shorter-term storage.[4][6]
Q4: What are the best practices for storing this compound once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form.[8] Once reconstituted, it is highly recommended to:
-
Aliquot: Divide the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which are a major cause of degradation.[4][6][8]
-
Freeze: Store the aliquots at -20°C or, preferably, -80°C.[4][7][8]
-
Use Sterile Buffers: Reconstitute this compound in sterile buffers, ideally at a slightly acidic pH of 5-6, to enhance stability.[4][8] Avoid prolonged exposure to pH levels above 8.[3][4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in a new stock solution. | Improper reconstitution solvent or pH. | Ensure the use of a sterile, recommended buffer (ideally pH 5-7).[5] Avoid dissolving in highly acidic or alkaline solutions unless specified. |
| Gradual decrease in efficacy over several experiments. | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots from the stock solution immediately after reconstitution and store them at -80°C.[6][8] |
| Inconsistent results between different vials of lyophilized powder. | Moisture contamination. | Always allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[4][5] This prevents condensation from forming on the cold powder. |
| Precipitate or cloudiness observed in a thawed aliquot. | Aggregation or poor solubility. | Centrifuge the vial briefly before use. Consider re-evaluating the reconstitution buffer. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, but such solutions should not be stored long-term.[9] |
| Activity is lost faster than expected, even when frozen. | Stored in a "frost-free" freezer. | Do not store peptide solutions in frost-free freezers.[9][10] The automatic defrosting cycles cause significant temperature fluctuations that degrade peptides.[9][10] Use a manual-defrost freezer. |
Data Summary: General Peptide Storage Stability
While specific quantitative degradation data for this compound is not publicly available, the following table summarizes generally accepted storage guidelines for peptides.
| Form | Storage Temperature | Typical Stability Duration | Key Considerations |
| Lyophilized Powder | -80°C | Years[7] | Optimal for long-term storage. Protect from moisture and light.[5][7] |
| Lyophilized Powder | -20°C | Months to years[6][8] | Good for mid- to long-term storage. |
| Lyophilized Powder | 2-8°C (Refrigerator) | 3-6 months[5] | Suitable for short-term storage only. |
| Lyophilized Powder | Room Temperature | Weeks[5][11] | Not recommended; for transit or immediate use only.[6] |
| In Solution | -80°C / -20°C | Weeks to Months (Aliquot) | Best practice for reconstituted peptides. Avoid freeze-thaw cycles.[4][8] |
| In Solution | 4°C (Refrigerator) | Up to one week[4] | Highly discouraged for anything other than immediate experimental use. |
Experimental Protocols & Workflows
Protocol: Reconstitution and Aliquoting of this compound
-
Equilibration: Remove the vial of lyophilized this compound from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 20-30 minutes). This is a critical step to prevent moisture contamination.[4][5]
-
Reconstitution: Add the appropriate volume of a sterile, recommended buffer (e.g., sterile water or a buffer at pH 5-6) to the vial to achieve the desired stock concentration. Gently swirl or pipette up and down to dissolve the peptide. Do not vortex, as this can cause aggregation.
-
Aliquoting: Immediately dispense the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Tightly cap the aliquots and store them immediately at -80°C.
-
Documentation: Label all aliquots clearly with the compound name, concentration, and date of preparation. Maintain a temperature log for the storage freezer.[6]
Workflow for Preventing Degradation in Long-Term Experiments
Caption: Workflow for proper handling of this compound.
Visual Guides
Key Degradation Pathways for Peptides
Peptides like this compound are vulnerable to several chemical and physical degradation pathways that can compromise their integrity. Understanding these pathways is the first step toward prevention.
Caption: Common degradation pathways for peptide-based drugs.
This compound's Mechanism of Action
This compound functions by blocking the bradykinin B2 receptor (B2R), a G-protein coupled receptor. Bradykinin, an inflammatory mediator, normally binds to B2R, initiating a signaling cascade that leads to effects like vasodilation and increased vascular permeability.[12] Maintaining this compound's structure is essential for it to effectively antagonize this pathway.
Caption: Simplified signaling pathway showing this compound's antagonism.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. veeprho.com [veeprho.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 6. nordscipeptides.com [nordscipeptides.com]
- 7. jpt.com [jpt.com]
- 8. biolongevitylabs.com [biolongevitylabs.com]
- 9. peptide.com [peptide.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 12. remedypublications.com [remedypublications.com]
Addressing batch-to-batch variability of synthetic Tiplimotide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Tiplimotide. The information herein is designed to address common challenges associated with the synthesis, purification, and experimental use of this compound, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic cyclic peptide. Its primary mechanism of action is the modulation of the Hippo signaling pathway, which is crucial in regulating organ size, cell proliferation, and apoptosis.[1][2] By interacting with key components of this pathway, this compound can influence downstream transcriptional events.
Q2: What are the most common sources of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability in synthetic peptides like this compound can stem from several factors throughout the manufacturing process.[3][4][5] Key sources include variations in the quality of raw materials such as amino acid derivatives and reagents, inconsistencies in the solid-phase peptide synthesis (SPPS) process leading to deletion or truncated sequences, incomplete cleavage or removal of protecting groups, and differences in the efficiency of the final purification, lyophilization, and handling steps.[4]
Q3: My latest batch of this compound shows a lower purity than expected on the HPLC chromatogram. What are the potential causes?
A3: Lower than expected purity is a common issue in peptide synthesis.[6] Potential causes include incomplete reactions during the coupling steps of SPPS, peptide aggregation, or the formation of side-products during cleavage from the resin.[6] It is also possible that the purification protocol was not optimal for this specific batch. Re-purification using a modified gradient may be necessary.
Q4: The mass spectrometry results for my this compound batch show unexpected molecular weights. How should I interpret this?
A4: Unexpected masses can indicate several issues. Masses lower than the expected molecular weight may suggest the presence of truncated or deletion sequences, which can occur during SPPS.[7] Masses higher than expected could point to incomplete removal of protecting groups from amino acid side chains or the presence of oxidation, a common modification for residues like methionine and tryptophan.[8][9]
Q5: I am observing inconsistent results in my cell-based assays with different batches of this compound, even when the purity is similar. What could be the reason?
A5: Inconsistent biological activity despite similar purity levels can be due to subtle differences between batches that are not readily apparent from standard HPLC analysis.[4] These can include variations in the conformational structure, the presence of isomers, or different counter-ion content from the purification process. Performing a cell-based potency assay for each batch is crucial to ensure consistent biological performance.[4]
Troubleshooting Guides
Problem: Low Peptide Yield After Synthesis and Cleavage
| Possible Cause | Suggested Solution |
| Incomplete Amino Acid Coupling | During synthesis, use a longer coupling time or perform a double coupling for difficult amino acid sequences. Consider using a different coupling reagent. |
| Peptide Aggregation on Resin | Wash the resin with chaotropic salts (e.g., 0.8 M NaClO4) before coupling. Incorporate structure-breaking amino acid surrogates if the sequence is known to be aggregation-prone. |
| Premature Cleavage from Resin | Ensure the correct resin and linkage agent are used for the intended cleavage conditions. |
| Oxidation of Sensitive Residues | If the sequence contains methionine or tryptophan, add scavengers to the cleavage cocktail to prevent oxidation. |
Problem: Poor Peak Shape and Resolution in RP-HPLC
| Possible Cause | Suggested Solution |
| Column Contamination | Flush the column with a strong solvent after each run. Ensure proper sample cleanup before injection.[10] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and pH. Ensure high-purity, HPLC-grade solvents and additives are used.[10] |
| Peptide Aggregation | Dissolve the peptide in an appropriate solvent, which may include a small amount of organic acid or denaturant. |
| Column Deterioration | Poor peak shape, split peaks, or loss of resolution can indicate the end of the column's life. Replace the column if other troubleshooting steps fail.[10] |
Problem: Variability in Biological Activity
| Critical Quality Attribute | Analytical Method | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | Measured mass should be within ±0.5 Da of the theoretical mass. |
| Purity | RP-HPLC (UV detection at 214/280 nm) | Main peak should be ≥ 95% of the total peak area.[7] |
| Peptide Content | Amino Acid Analysis or UV Spectrophotometry | 70-90% (The remainder is typically water and counter-ions). |
| Biological Potency | Cell-Based Assay (e.g., measuring inhibition of cytokine production) | EC50 value should be within a pre-defined range (e.g., ± 2-fold) of the reference standard. |
| Water Content | Karl Fischer Titration | ≤ 10% |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Accurately weigh approximately 1 mg of lyophilized this compound and dissolve it in 1 mL of 0.1% trifluoroacetic acid (TFA) in water to create a 1 mg/mL stock solution.[7] Further dilute as needed for injection.
-
HPLC System: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
-
Gradient Elution: A typical gradient might be 5-60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.[7] The gradient should be optimized based on the specific properties of this compound.
-
Detection: Monitor the elution profile using a UV detector at 214 nm for the peptide backbone and 280 nm if aromatic residues are present.[7]
-
Data Analysis: Calculate the purity by determining the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[12]
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Mass Spectrometer: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the peptide. Compare the observed molecular weight to the theoretical molecular weight of this compound.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting batch-to-batch variability.
Caption: A diagram of the hypothetical Hippo signaling pathway modulated by this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Identification, mechanism of action, and antitumor activity of a small molecule inhibitor of hippo, TGF-β, and Wnt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zaether.com [zaether.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. GLP-1 Drug Impurities & Degradation | Daicel Pharma Standards [daicelpharmastandards.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Overcoming Off-Target Effects of Tiplimotide in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Tiplimotide in cellular models. The following resources will help you design robust experiments, interpret your data accurately, and minimize confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an altered peptide ligand derived from the immunodominant region (83-99) of the neuroantigen myelin basic protein (MBP).[1] Its primary mechanism of action is to selectively modulate the response of pathogenic T-cells, leading to a reduction in the production of inflammatory cytokines.[1] This makes it a compound of interest for research in autoimmune diseases such as multiple sclerosis.[1]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a therapeutic agent, such as this compound, interacts with molecules other than its intended target, leading to unintended biological consequences.[2][3] For a peptide ligand like this compound, this could involve binding to unexpected cell surface receptors, interacting with intracellular signaling molecules, or being processed into smaller peptides with their own biological activities. These effects can lead to misinterpretation of experimental results and potential cellular toxicity.[2]
Q3: What are the initial signs of potential off-target effects in my cellular assays?
Common indicators of off-target effects include:
-
Inconsistent Phenotypes: Observing cellular responses that are not consistent with the known function of the intended target (e.g., unexpected changes in cell proliferation or apoptosis in non-T-cell populations).
-
Discrepancies with Control Peptides: A scrambled or irrelevant control peptide eliciting a similar or different unexpected phenotype.
-
High-Dose Toxicity: Significant cytotoxicity at concentrations slightly above the effective dose for the on-target effect.
-
Irreproducible Results: High variability in experimental outcomes between replicates or different cell batches.
Q4: How can I proactively minimize off-target effects when designing my experiments?
Several strategies can be employed to minimize off-target effects from the outset:
-
Dose-Response Optimization: Conduct thorough dose-response experiments to identify the minimal effective concentration of this compound required to achieve the desired on-target effect.[2]
-
Use of Controls: Always include appropriate controls, such as a scrambled peptide with the same amino acid composition but a randomized sequence, and an irrelevant peptide of similar size and charge.
-
Orthogonal Validation: Confirm key findings using alternative methods to modulate the target pathway, such as RNA interference (e.g., siRNA) or CRISPR-Cas9 to knockdown or knockout components of the T-cell receptor signaling pathway.[3]
-
Cell Line Authentication: Ensure the identity and purity of your cell lines to avoid confounding results from mixed or misidentified cell populations.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
You observe significant cytotoxicity in your cell cultures, even at concentrations intended to be non-toxic.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary:
| Compound | IC50 (µM) - Cytotoxicity | EC50 (µM) - On-Target Activity | Therapeutic Index (IC50/EC50) |
| This compound | [User Data] | [User Data] | [User Data] |
| Scrambled Peptide | [User Data] | [User Data] | [User Data] |
| Irrelevant Peptide | [User Data] | [User Data] | [User Data] |
Experimental Protocol: Dose-Response Cytotoxicity Assay (MTT)
-
Cell Seeding: Plate your cells (e.g., Jurkat T-cells or primary T-cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach or stabilize overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound and control peptides in appropriate cell culture medium. Create a serial dilution series.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Issue 2: Inconsistent or Unexpected Signaling Pathway Activation
You observe modulation of signaling pathways that are not directly linked to the canonical T-cell receptor signaling cascade.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for anomalous signaling.
Quantitative Data Summary:
| Signaling Molecule | Fold Change (this compound) | Fold Change (Scrambled Peptide) | P-value |
| p-ERK1/2 | [User Data] | [User Data] | [User Data] |
| p-AKT | [User Data] | [User Data] | [User Data] |
| p-p38 MAPK | [User Data] | [User Data] | [User Data] |
| NF-κB Activation | [User Data] | [User Data] | [User Data] |
Experimental Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Treat cells with the effective concentration of this compound and controls for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total signaling proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagrams
Hypothetical On-Target and Potential Off-Target Signaling of this compound
Caption: Potential on-target and off-target signaling pathways for this compound.
References
Improving the bioavailability of Tiplimotide in animal studies
Welcome to the technical support center for Tiplimotide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to support your research endeavors.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
In Vitro Permeability Assays (e.g., Caco-2)
Question 1: We are observing low apparent permeability (Papp) of this compound in our Caco-2 cell model. What could be the cause and how can we troubleshoot this?
Answer: Low Papp values for peptide-based molecules like this compound are common due to their hydrophilic nature and large molecular size, which limits passive diffusion across cell membranes.[1] Here are some potential causes and troubleshooting steps:
-
Inherently Poor Membrane Permeability: This is the most likely cause.
-
Troubleshooting:
-
Co-administration with Permeation Enhancers: Test this compound in the presence of well-characterized permeation enhancers (e.g., sodium caprate, bile salts) to assess the potential for improving transport.[1] These agents can transiently open tight junctions or increase membrane fluidity.[1]
-
Formulation in Nanoparticles: If this compound is encapsulated in a delivery system, ensure the formulation is optimized for release at the apical side of the Caco-2 monolayer.[2]
-
Structural Modification: If you are in the process of developing new analogues, consider modifications that increase lipophilicity, such as the addition of a lipid tail (lipidation).[3]
-
-
-
Low Recovery of the Peptide: The peptide may be binding to the plasticware of the transwell plate.
-
Troubleshooting:
-
Pre-treatment of Plates: Pre-incubate the plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites.
-
Inclusion of Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween 20) to the assay buffer to minimize adsorption.
-
-
In Vivo Animal Studies
Question 2: We are seeing high variability in the plasma concentrations of this compound between individual animals in our oral gavage study. What are the potential reasons and solutions?
Answer: High inter-animal variability is a frequent challenge in oral bioavailability studies. Several factors can contribute to this:
-
Inconsistent Dosing:
-
Troubleshooting:
-
Formulation Homogeneity: Ensure your this compound formulation is a homogenous solution or a stable, uniform suspension to guarantee consistent dosing.
-
Dosing Technique: Standardize the oral gavage technique to ensure the full dose is administered to the stomach each time.
-
-
-
Physiological Differences:
-
Troubleshooting:
-
Fasting State: Standardize the fasting period for the animals before dosing, as the presence of food can significantly impact the absorption of some peptides.
-
Animal Strain and Health: Use animals from the same strain, age, and weight range, and ensure they are healthy and free from stress, which can affect gastrointestinal function.
-
-
Question 3: We are observing very low or undetectable plasma concentrations of this compound after oral administration in rats. What are the likely causes and how can we address this?
Answer: This is a primary challenge for oral peptide delivery, often stemming from two main barriers: enzymatic degradation and poor absorption.[1]
-
Rapid Degradation in the GI Tract or First-Pass Metabolism:
-
Troubleshooting:
-
Co-administration with Enzyme Inhibitors: Include protease inhibitors (e.g., aprotinin, bestatin) in your formulation to assess the impact of enzymatic degradation.[1]
-
Enteric Coating: Formulate this compound in an enteric-coated capsule or tablet that protects it from the acidic environment of the stomach and releases it in the more neutral pH of the small intestine.[3]
-
-
-
Poor Intestinal Permeability:
-
Troubleshooting:
-
Inclusion of Permeation Enhancers: As with in vitro studies, incorporating permeation enhancers into your oral formulation can help improve absorption across the intestinal epithelium.[1]
-
Investigate Alternative Routes: Compare oral administration with an intravenous or subcutaneous dose to determine the absolute bioavailability. This will help you understand the extent of the absorption barrier versus other factors like clearance.
-
-
Frequently Asked Questions (FAQs)
Formulation and Handling
-
How should I store my lyophilized this compound? For long-term storage, lyophilized peptides should be kept at -20°C or colder in a desiccator.[4] For short-term storage, refrigeration at 4°C is acceptable.[4] Avoid repeated freeze-thaw cycles.[5]
-
What is the best way to dissolve this compound? The solubility of a peptide depends on its amino acid sequence.[6] Start with deionized, sterile water.[6] If the peptide is acidic, a basic buffer may help, and vice-versa.[6] Sonication can also aid in dissolution.[6] For very hydrophobic peptides, dissolving in a small amount of a solvent like DMSO or acetonitrile (B52724) before adding an aqueous buffer may be necessary.[4]
-
What are some common strategies to protect this compound from enzymatic degradation in the GI tract? Common strategies include:
-
Co-administration with Enzyme Inhibitors: These molecules locally inhibit proteases in the gut.[1]
-
Enteric Coatings: pH-sensitive polymers that protect the peptide in the stomach.[3]
-
Chemical Modification: Techniques like PEGylation or incorporating non-natural amino acids can make the peptide less recognizable to enzymes.[7]
-
Encapsulation: Using delivery systems like liposomes or nanoparticles to shield the peptide.[2]
-
Experimental Design
-
What are the most common animal models for peptide bioavailability studies? Rats and mice are frequently used for initial screening due to their size and cost-effectiveness. Beagle dogs are also a good model as their gastrointestinal physiology shares similarities with humans. Pigs can be useful for studying subcutaneous absorption due to the similarity of their skin to human skin.[8]
-
What is the difference between absolute and relative bioavailability?
-
Absolute bioavailability compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration (e.g., oral) with the bioavailability of the same drug following intravenous administration (which is 100% by definition).
-
Relative bioavailability compares the bioavailability of two different formulations of the same drug, typically the test formulation versus a standard formulation administered by the same route.
-
-
What key pharmacokinetic (PK) parameters should I be measuring? The key PK parameters to determine from your plasma concentration-time data are:
-
Cmax: Maximum plasma concentration.[8]
-
Tmax: Time to reach Cmax.[8]
-
AUC: Area under the plasma concentration-time curve, which represents total drug exposure.[8][9]
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.[8][9]
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.[9]
-
Volume of distribution (Vss): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[9]
-
Data Presentation
The following tables provide illustrative examples of how different enhancement strategies have impacted the oral bioavailability of other peptide drugs. These are intended to serve as a guide for the potential improvements that could be achieved for this compound.
Table 1: Impact of Formulation Strategies on Peptide Bioavailability
| Peptide Class | Formulation Strategy | Animal Model | Oral Bioavailability (%) | Reference |
| GLP-1 Analogue | Co-formulation with a permeation enhancer (sodium caprate) | Beagle Dogs | ~1-2% | [10] |
| Insulin | Enteric-coated capsule with CS/γPGA-DTPA Nanoparticles | Rats | ~20% | [1] |
| Exenatide | Liposomes with cyclic cell-penetrating peptides | Beagle Dogs | ~20-fold increase vs. standard solution | [10] |
Table 2: Example Pharmacokinetic Parameters of a Peptide (P8) in Rats via Different Administration Routes [11]
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) |
| Intravenous (IV) | ~11 | 24,100 | 5 | 679,000 |
| Subcutaneous (SC) | ~11 | 3,130 | 35 | 288,000 |
| Intranasal (IN) | ~5.5 | 162 | 25 | 15,200 |
Experimental Protocols
Protocol 1: In Situ Single-Pass Intestinal Perfusion in Rats
This protocol allows for the study of peptide absorption across a specific segment of the intestine while minimizing systemic influences.[8]
Materials:
-
Wistar rats (250-300 g), fasted overnight with free access to water
-
Anesthetic (e.g., urethane)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound formulated for oral delivery
-
Surgical instruments, peristaltic pump, syringes, and collection tubes
Procedure:
-
Anesthetize the rat and make a midline abdominal incision to expose the small intestine.
-
Select a segment of the intestine (e.g., jejunum) and carefully cannulate both ends.
-
Gently flush the segment with warm saline to remove any contents.
-
Connect the cannulas to the peristaltic pump and begin perfusing the segment with the perfusion buffer containing this compound at a constant flow rate (e.g., 0.2 mL/min).[8]
-
Collect the perfusate at regular intervals (e.g., every 15 minutes) for a total of 2-3 hours.[8]
-
At the end of the experiment, measure the length of the perfused segment.[8]
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS). The amount of absorbed peptide is calculated from the difference between the initial and final concentrations in the perfusate.
Protocol 2: Pharmacokinetic (PK) Study in Rats
This protocol is used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after administration.[8]
Materials:
-
Sprague-Dawley rats with cannulated jugular veins
-
This compound formulation for the chosen route of administration (e.g., oral, IV, SC)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
Procedure:
-
Administer the this compound formulation to the rats via the desired route. For oral administration, use an oral gavage needle. For IV administration, inject into the jugular vein cannula.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples via the jugular vein cannula.[8]
-
Process the blood samples immediately to obtain plasma (by centrifugation) and store them at -80°C until analysis.[8]
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.[8]
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for assessing bioavailability.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. biocat.com [biocat.com]
- 6. Peptide FAQs | Synthesis, Purity, Storage & More - Creative Peptides [creative-peptides.com]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. optibrium.com [optibrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Tiplimotide-Induced Cytotoxicity In Vitro
Welcome to the technical support center for Tiplimotide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating this compound-induced cytotoxicity in in vitro experiments.
Frequently Asked questions (FAQs)
Q1: What is the proposed mechanism of action of this compound and its relation to cytotoxicity?
This compound is a novel investigational compound. While its precise mechanism is under extensive research, preliminary data suggests that its anti-cancer efficacy is linked to the induction of apoptosis in tumor cells. This process is believed to be mediated through the activation of stress-activated protein kinase pathways, specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] This activation leads to a signaling cascade that culminates in the activation of caspases, which are key executioners of apoptosis.[5][6][7][8][9] However, at higher concentrations or in certain sensitive cell lines, this can lead to excessive cytotoxicity.
Q2: My initial experiments with this compound show high levels of cytotoxicity even at low concentrations across multiple cell lines. What are the immediate troubleshooting steps?
High cytotoxicity at low concentrations can be due to several factors.[10] It is crucial to first rule out experimental artifacts:
-
Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions.
-
Assess Compound Stability: Ensure this compound is stable in your cell culture medium for the duration of the experiment, as degradation products could be more toxic.
-
Evaluate Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell lines (typically <0.5%).[10]
-
Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, XTT). Include appropriate controls to test for this.[10][11]
Q3: How can I determine if this compound is causing apoptosis or necrosis in my cell cultures?
Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. You can use a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).
-
Caspase Activity Assays: Measuring the activity of key caspases, such as caspase-3 and caspase-9, can confirm the involvement of the caspase-dependent apoptotic pathway.[5][6][7][8][9]
-
LDH Release Assay: An increase in lactate (B86563) dehydrogenase (LDH) release into the culture medium is an indicator of plasma membrane damage, which is characteristic of necrosis.[12]
Q4: Are there any known strategies to specifically counteract this compound-induced cytotoxicity without compromising its anti-cancer effects?
Yes, several strategies can be explored to create a more favorable therapeutic window. These generally involve co-treatment with agents that target the specific pathways driving cytotoxicity:
-
JNK Pathway Inhibition: Since this compound is hypothesized to act through JNK activation, co-treatment with a JNK inhibitor (e.g., SP600125) may reduce off-target cytotoxicity.[13][14][15][16]
-
Antioxidant Co-treatment: If oxidative stress is a contributing factor to cytotoxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be protective.[17][18][19][20]
-
Optimizing Treatment Duration and Concentration: Performing detailed dose-response and time-course experiments can help identify a concentration and exposure time that maximizes anti-cancer effects while minimizing general cytotoxicity.[10]
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding 96-well plates. Standardize cell passage number. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. Test the solubility of this compound in the culture medium beforehand. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates and experiments. |
Problem 2: Cell Morphology Changes Unrelated to Apoptosis
| Potential Cause | Troubleshooting Steps |
| Solvent-Induced Stress | Perform a dose-response curve for the solvent alone to determine its toxicity threshold. |
| Osmotic Stress | Ensure that the addition of this compound or co-treatments does not significantly alter the osmolarity of the culture medium. |
| pH Shift in Medium | Check the pH of the culture medium after the addition of all compounds. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]
Protocol 2: Co-treatment with a JNK Inhibitor (SP600125)
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment (Optional): Pre-incubate cells with a range of concentrations of SP600125 (e.g., 1-20 µM) for 1-2 hours.
-
Co-treatment: Add this compound at its predetermined IC50 concentration (or a range of concentrations) to the wells already containing the JNK inhibitor.
-
Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).
-
Viability Assessment: Perform an MTT assay or another viability assay to determine the effect of JNK inhibition on this compound-induced cytotoxicity.
Protocol 3: Western Blot for Phospho-JNK and Cleaved Caspase-3
-
Cell Treatment: Plate cells in 6-well plates. Treat with this compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-JNK, total JNK, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 5. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 6. Caspase dependent apoptosis: Significance and symbolism [wisdomlib.org]
- 7. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of cancer antioxidant defense by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Best practices for handling and storing Tiplimotide powder
Disclaimer: Tiplimotide is a specialized synthetic peptide. The following guidelines are based on established best practices for handling and storing therapeutic peptide powders. Users must always prioritize the specific instructions, safety data sheets (SDS), and certificates of analysis provided by the manufacturer.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound powder and its solutions.
| Issue | Question | Possible Cause(s) | Recommended Action(s) |
| Poor Solubility | My this compound powder is not dissolving completely. What should I do? | The incorrect solvent is being used.[1][2][3] The solution pH is close to the peptide's isoelectric point (pI).[3][4] The peptide has a high degree of hydrophobicity.[1][3] The concentration is too high. | 1. Verify Solvent Choice: Start with sterile, distilled water. If solubility is poor, and based on the peptide's amino acid composition (if known), consider using a small amount of an organic co-solvent like DMSO or acetonitrile (B52724) for hydrophobic peptides.[2][3] 2. Adjust pH: For acidic peptides, try adding a small amount of 0.1M ammonium (B1175870) bicarbonate. For basic peptides, a dilute acetic acid solution (e.g., 10%) can improve solubility.[1][2] 3. Gentle Agitation: Use sonication or gentle vortexing to aid dissolution.[1][2] Avoid vigorous shaking, which can cause aggregation.[5] 4. Test a Small Amount: Always test solubility on a small portion of the powder before dissolving the entire batch.[1][6] |
| Degradation | I suspect my this compound solution has degraded. How can I confirm this and prevent it in the future? | Repeated freeze-thaw cycles.[7][8][9] Improper storage temperature.[7][10][11] Exposure to oxygen (oxidation).[7][12][13] Bacterial contamination.[12][14] pH of the solution is unstable.[7][9] | 1. Aliquot Solutions: After reconstitution, divide the stock solution into single-use aliquots to avoid freeze-thaw cycles.[7][12][14] 2. Confirm Storage Conditions: Store reconstituted solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[7][10] 3. Use Sterile Technique: Reconstitute the powder using sterile buffers and under aseptic conditions to prevent microbial growth.[5][14][15] 4. Protect from Oxygen: If the peptide sequence contains oxidation-prone residues like Cys, Met, or Trp, use oxygen-free solvents for reconstitution.[6][7][14] |
| Inconsistent Results | My experiments are yielding inconsistent results. Could it be related to the this compound powder? | Inaccurate weighing of the hygroscopic powder.[16][17] Incomplete solubilization leading to incorrect concentration.[1][5] Degradation of the peptide stock solution over time.[12][18] | 1. Equilibrate Before Weighing: Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation on the cold powder.[8][10][16] 2. Ensure Complete Dissolution: Visually inspect the solution to ensure it is clear and free of particulates before use.[5][6] Centrifuge the solution to pellet any undissolved material.[19] 3. Use Fresh Aliquots: Use a fresh aliquot for each experiment to ensure consistent peptide quality and concentration. |
| Safety Concerns | What are the basic safety precautions for handling this compound powder? | Inhalation of fine particles.[20] Skin or eye contact.[21] | 1. Use Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles.[20][21] 2. Handle in a Controlled Environment: Weigh and reconstitute the powder in a chemical fume hood or a well-ventilated area to avoid inhalation.[20] 3. Proper Disposal: Dispose of all materials that have come into contact with the peptide (e.g., pipette tips, vials) as hazardous waste according to your institution's guidelines.[20] |
Troubleshooting Workflow for Solubility Issues
References
- 1. jpt.com [jpt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. jpt.com [jpt.com]
- 6. biosynth.com [biosynth.com]
- 7. novoprolabs.com [novoprolabs.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 11. jpt.com [jpt.com]
- 12. genscript.com [genscript.com]
- 13. peptidesystems.com [peptidesystems.com]
- 14. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 15. peptidesystems.com [peptidesystems.com]
- 16. bachem.com [bachem.com]
- 17. biomedgrid.com [biomedgrid.com]
- 18. verifiedpeptides.com [verifiedpeptides.com]
- 19. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Navigating the Nuances of Tiplimotide: A Technical Support Center
For researchers and drug development professionals working with the novel Toll-like receptor (TLR) agonist, Tiplimotide, unexpected experimental outcomes can present significant challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected immunological response following this compound administration in vitro?
A1: this compound, as a Toll-like receptor agonist, is designed to stimulate an innate immune response. In peripheral blood mononuclear cell (PBMC) or isolated immune cell cultures, this typically manifests as the upregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. Concurrently, an increase in the expression of co-stimulatory molecules like CD80 and CD86 on antigen-presenting cells (APCs) is anticipated.
Q2: We are observing lower-than-expected cytokine production in our cell-based assays. What are the potential causes?
A2: Several factors can contribute to a blunted cytokine response. These include:
-
Cell Viability and Density: Ensure that the cells are healthy and plated at the optimal density as per your established protocols.
-
Reagent Integrity: Confirm that the this compound and other reagents have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Assay Sensitivity: The ELISA or CBA (Cytometric Bead Array) kit being used may not be sensitive enough to detect low levels of cytokine production.
-
Presence of Inhibitory Factors: Serum components or other media supplements can sometimes interfere with TLR agonist activity.
Q3: Our in vivo experiments with this compound are showing high toxicity and adverse effects. How can we mitigate this?
A3: Systemic administration of potent TLR agonists can lead to excessive inflammation and cytokine storms.[1] To manage this, consider the following:
-
Dose-Response Studies: Conduct a thorough dose-escalation study to identify the minimum effective dose with an acceptable safety profile.
-
Route of Administration: The route of delivery can significantly impact the systemic exposure and toxicity of this compound. Explore alternative routes if feasible.
-
Combination Therapy: In some instances, co-administration of an immunosuppressive agent, such as IL-10, may be necessary to counteract excessive inflammation.[2]
Troubleshooting Guide
Problem 1: High variability between replicate wells in cell-based assays.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use calibrated pipettes and proper technique to minimize well-to-well variation. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Reagent Distribution | Ensure that this compound and other reagents are properly mixed and distributed evenly across all wells. |
| Contamination | Visually inspect cultures for signs of microbial contamination. If suspected, discard the culture and start with fresh, sterile reagents. |
Problem 2: Lack of in vivo efficacy despite promising in vitro results.
| Possible Cause | Recommended Solution |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The in vivo dose may not be achieving the required concentration at the target site. Conduct PK/PD studies to optimize the dosing regimen. |
| Immunosuppressive Microenvironment | The tumor or disease microenvironment may contain inhibitory factors that counteract the immunostimulatory effects of this compound.[2] |
| T-cell Exhaustion | Chronic TLR stimulation can lead to T-cell exhaustion. Evaluate markers of exhaustion on T-cells from treated animals. |
| Development of Tolerance | Repeated administration of TLR agonists can induce a state of tolerance, leading to diminished responses over time. |
Experimental Protocols
In Vitro Cytokine Production Assay
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Stimulation: Add varying concentrations of this compound to the wells. Include a positive control (e.g., LPS) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of desired cytokines in the supernatant using a commercially available ELISA or CBA kit, following the manufacturer's instructions.
Visualizing Key Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Refinement of Tiplimotide Delivery Systems for In-Vivo Research
Welcome to the Technical Support Center for Tiplimotide Delivery Systems. This resource is designed for researchers, scientists, and drug development professionals working on the in-vivo application of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential therapeutic application?
A1: this compound is a synthetic peptide with the amino acid sequence AKPVVHLFANIVTPRTP.[1] It has been investigated in clinical trials for its potential as a therapeutic agent in the treatment of multiple sclerosis.[1] As an immunomodulatory peptide, it is believed to function by regulating T-cell activity, which plays a central role in the autoimmune response characteristic of multiple sclerosis.[2][3]
Q2: What are the main challenges in the in-vivo delivery of this compound?
A2: Like many therapeutic peptides, the primary challenges for in-vivo delivery of this compound include poor metabolic stability, a short plasma half-life, and potential for aggregation.[4] Its hydrophilic nature can also limit its ability to cross biological membranes. Therefore, advanced delivery systems are often necessary to protect the peptide from degradation and ensure it reaches its target site of action.
Q3: What types of delivery systems are suitable for this compound?
A3: Parenteral routes of administration, such as intravenous, subcutaneous, or intraperitoneal injections, are most common for peptide delivery to bypass degradation in the gastrointestinal tract. To enhance its in-vivo performance, this compound can be encapsulated within delivery systems like liposomes or polymeric nanoparticles. These carriers can protect the peptide from enzymatic degradation, improve its pharmacokinetic profile, and potentially target specific cell populations.
Q4: My this compound formulation is showing signs of aggregation. What could be the cause and how can I mitigate it?
A4: Peptide aggregation can be influenced by several factors including pH, temperature, peptide concentration, and the composition of the formulation buffer.[4] To mitigate aggregation, consider optimizing the pH of your formulation and including excipients such as stabilizers or surfactants. For example, polysorbates can help prevent surface-induced aggregation.[5] It is also crucial to handle the peptide solution gently, avoiding vigorous shaking.
Q5: How can I assess the stability of my this compound formulation?
A5: Stability studies are crucial to ensure the quality, efficacy, and safety of your formulation over time.[6][7] These studies typically involve storing the formulation under various environmental conditions (e.g., different temperatures and humidity levels) and assessing its key quality attributes at predefined time points. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of intact this compound and detect any degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and in-vivo testing of this compound delivery systems.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency of this compound in Liposomes | 1. Suboptimal lipid composition. 2. Inefficient hydration of the lipid film. 3. Incorrect pH of the hydration buffer. | 1. Experiment with different lipid compositions (e.g., varying the ratio of DSPC to cholesterol). 2. Ensure the lipid film is completely dried and hydration is performed above the lipid's transition temperature with gentle agitation.[8][9] 3. Optimize the pH of the hydration buffer to enhance the interaction between the peptide and the liposome (B1194612). |
| High Polydispersity Index (PDI) of Nanoparticle Formulation | 1. Incomplete homogenization during preparation. 2. Aggregation of nanoparticles. | 1. Increase the duration or intensity of sonication or homogenization. 2. Use a surfactant or stabilizer in the formulation to prevent nanoparticle aggregation. 3. Filter the nanoparticle suspension through a membrane with a defined pore size. |
| Inconsistent In-Vivo Efficacy in Animal Models | 1. Variability in formulation preparation. 2. Degradation of this compound in the formulation. 3. Incorrect administration technique. | 1. Standardize the formulation protocol and ensure consistent batch-to-batch characteristics (particle size, encapsulation efficiency). 2. Conduct stability studies on your formulation to ensure this compound integrity under storage and experimental conditions. 3. Ensure proper training on the chosen injection technique (e.g., intravenous, intraperitoneal) to minimize variability. |
| Rapid Clearance of this compound In-Vivo | 1. Susceptibility of the peptide to plasma proteases. 2. Rapid renal filtration. | 1. Encapsulate this compound in a protective delivery system like PEGylated liposomes to shield it from enzymatic degradation and reduce clearance by the reticuloendothelial system. 2. Consider chemical modifications to the peptide sequence (if feasible) to enhance its stability. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Dipalmitoylphosphatidylcholine (DSPC)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Methodology:
-
Dissolve DSPC and cholesterol (e.g., in a 7:3 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator at a temperature above the phase transition temperature of DSPC.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by vortexing. The temperature of the hydration buffer should be maintained above the lipid's transition temperature.
-
Subject the resulting multilamellar vesicles (MLVs) to sonication in a water bath sonicator for 5-10 minutes to reduce their size.
-
To obtain a homogenous population of SUVs, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane for at least 11 passes.[9]
-
Characterize the prepared liposomes for particle size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 2: In-Vivo Efficacy Study in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of a this compound formulation in a common animal model for multiple sclerosis.
Animal Model:
-
Female C57BL/6 mice (8-10 weeks old) are commonly used for inducing EAE.[10]
Induction of EAE:
-
Induce EAE by immunization with a myelin oligodendrocyte glycoprotein (B1211001) (MOG35-55) peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to enhance the immune response.
Treatment Protocol:
-
Randomly divide the mice into treatment and control groups.
-
Administer the this compound formulation (e.g., liposomal this compound) and a vehicle control (e.g., empty liposomes) via a chosen route (e.g., intraperitoneal injection) starting from the day of immunization or upon the onset of clinical signs.
-
Monitor the mice daily for clinical signs of EAE and record their scores based on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
At the end of the study, collect tissues (e.g., spinal cord) for histological analysis to assess inflammation and demyelination.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from your experiments.
Table 1: Physicochemical Characterization of this compound Delivery Systems
| Formulation ID | Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| TPL-Lipo-01 | Liposomes | e.g., 120 ± 5 | e.g., 0.15 ± 0.02 | e.g., -10 ± 2 | e.g., 45 ± 3 |
| TPL-NP-01 | Nanoparticles | e.g., 150 ± 8 | e.g., 0.20 ± 0.03 | e.g., -15 ± 3 | e.g., 60 ± 5 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) |
| Free this compound | e.g., 500 | e.g., 0.25 | e.g., 800 | e.g., 0.5 |
| TPL-Lipo-01 | e.g., 300 | e.g., 2 | e.g., 2400 | e.g., 4 |
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Design, Characterization, and Optimization of Controlled Drug Delivery System Containing Antibiotic Drug/s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Thymopetidum? [synapse.patsnap.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. leukocare.com [leukocare.com]
- 5. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. cmcpharm.com [cmcpharm.com]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. protocols.io [protocols.io]
- 10. osti.gov [osti.gov]
Validation & Comparative
Comparative Analysis of Myelin Basic Protein (MBP)-Derived Peptides and the Novel Peptide TnP in the Context of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tiplimotide, a peptide that remains unidentified in current scientific literature, and other myelin basic protein (MBP)-derived peptides used in the context of multiple sclerosis (MS). Given the lack of information on "this compound," this analysis will focus on a promising investigational peptide, designated TnP, which has demonstrated significant therapeutic potential in preclinical models of MS. TnP will be compared with the well-established MBP-derived peptide therapy, Glatiramer Acetate (B1210297) (Copaxone®), and the experimental vaccine, Neurovax.
Executive Summary
Multiple sclerosis is an autoimmune disorder characterized by demyelination and neurodegeneration. Therapies involving peptides derived from myelin basic protein (MBP) aim to modulate the immune system to reduce the inflammatory attack on the central nervous system (CNS). Glatiramer Acetate, a random polymer of four amino acids found in MBP, has been a cornerstone of MS treatment for decades. More recent developments have focused on more specific peptide sequences and novel immunomodulatory mechanisms. This guide presents a comparative overview of the mechanisms of action, preclinical and clinical efficacy, and experimental protocols for TnP, Glatiramer Acetate, and Neurovax.
Data Presentation: Quantitative Comparison of Investigational and Approved Peptides
The following tables summarize the available quantitative data for the discussed peptides. It is important to note that TnP data is derived from preclinical studies, while data for Glatiramer Acetate is from extensive clinical trials. Neurovax clinical trial data is limited.
Table 1: Comparison of Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
| Parameter | TnP | Glatiramer Acetate (Copaxone®) |
| Reduction in EAE Clinical Score | 40% reduction in disease severity.[1][2][3] | Ameliorates EAE clinical signs.[4] |
| Effect on Leukocyte Infiltration in CNS | More efficient in reversing leukocyte infiltration into the spinal cord (55% vs. 24% compared to Glatiramer Acetate).[1][3] | Reduces inflammatory cell infiltration. |
| Induction of Regulatory T cells (Tregs) in Spleen | 2.9-fold increase over vehicle-treated EAE mice.[1][3] | 2.3-fold increase over vehicle-treated EAE mice.[1][3] |
| Induction of Regulatory T cells (Tregs) in CNS | 8-fold increase over vehicle-treated EAE mice.[1][3] | 6-fold increase over vehicle-treated EAE mice.[1][3] |
| Reduction of Th1 and Th17 cells in CNS | Suppresses accumulation of Th1 (by 55%) and Th17 (by 60%) producing lymphocytes.[1][2][3] | Induces a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 response.[5] |
| Effect on Remyelination | Accelerates the remyelination process.[6][7][8] | May induce remyelination.[9] |
Table 2: Comparison of Clinical Efficacy in Multiple Sclerosis
| Parameter | Glatiramer Acetate (Copaxone®) | Neurovax |
| Annualized Relapse Rate (ARR) Reduction | Declined from 1.12 to 0.25 after 15 years of treatment.[10] | Phase IIb study planned to monitor disability (EDSS), but data is not available.[11] |
| Disability Progression (EDSS) | 57% of patients experienced either stabilized or improved EDSS scores over 15 years.[10] | Phase IIb study planned to monitor disability (EDSS), but data is not available.[11] |
| MRI Lesion Activity | Significantly reduced new or newly enlarging T2 and gadolinium-enhancing T1 lesions. | Phase II study planned to measure new active lesions on MRI scans, but data is not available.[11] |
| Clinical Trial Status | Approved for clinical use. | Development program terminated in 2008; subsequent planned trials have been repeatedly delayed.[11] |
Mechanisms of Action
TnP (Investigational Peptide)
TnP is a synthetic 13-amino acid peptide derived from fish venom.[1][6] Its primary structure is H-Ile-Pro-Arg-Cys-Arg-Lys-Met-Pro-Gly-Val-Lys-Met-Cys-NH2 with a disulfide bond between Cys4 and Cys13.[6] TnP exhibits a multi-faceted mechanism of action in the context of EAE:
-
Anti-inflammatory Effects: TnP treatment reduces the infiltration of pathogenic Th1 and Th17 cells into the CNS.[6][7][8] This is a critical step in halting the autoimmune attack on myelin.
-
Induction of Regulatory Cells: TnP promotes the generation of functional regulatory T cells (Tregs) in both the spleen and the CNS in an IL-10-dependent manner.[6][7][8] These Tregs are crucial for suppressing the autoimmune response.
-
Pro-remyelinating Effects: TnP has been shown to accelerate the remyelination process in a cuprizone (B1210641) model of demyelination, suggesting a potential for neuro-restorative effects.[6][7][8]
Glatiramer Acetate (Copaxone®)
Glatiramer Acetate is a random polymer of four amino acids: L-glutamic acid, L-lysine, L-alanine, and L-tyrosine. Its exact mechanism of action is not fully understood, but it is thought to involve:
-
MHC Binding and T-cell Modulation: Glatiramer Acetate binds to major histocompatibility complex (MHC) class II molecules and competes with myelin antigens for presentation to T cells. This is believed to induce and activate glatiramer acetate-specific suppressor T cells in the periphery.[5]
-
Induction of Anti-inflammatory Cytokines: Glatiramer Acetate-specific T cells that migrate to the brain are thought to produce anti-inflammatory cytokines like IL-10 and transforming growth factor-beta (TGF-β), leading to "bystander suppression" of the local inflammatory response.[5]
-
Neuroprotective Effects: Some studies suggest that Glatiramer Acetate may have neuroprotective effects by promoting the expression of brain-derived neurotrophic factor (BDNF).[5]
Neurovax (Experimental)
Neurovax is an experimental vaccine containing a combination of three T-cell receptor (TCR) peptides. Its proposed mechanism of action is to:
-
Stimulate Regulatory T-cells: Treatment with Neurovax is suggested to stimulate the production of specific regulatory T-cells.[11] These regulatory T-cells are believed to decrease the levels of other T-cells that attack myelin.[11] The development of Neurovax has been stalled, and clinical data on its efficacy is limited.[11]
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment with TnP
-
Animal Model: Female C57BL/6J mice, 4-6 weeks old.[1]
-
Induction of EAE: Mice are immunized with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Two injections of Pertussis toxin are administered after immunization.[1]
-
Treatment Protocol:
-
Prophylactic Regimen: TnP (3 mg/Kg) or Glatiramer Acetate (2 mg/mouse) is administered subcutaneously every other day starting from the day of immunization until day 9.[1]
-
Therapeutic Regimen: Treatment is initiated at the onset of clinical signs.[6]
-
Continuous Regimen: Continuous subcutaneous treatment with TnP.[6]
-
-
Assessment:
-
Clinical Scoring: Mice are scored daily on a scale of 0-5 for clinical signs of EAE (e.g., tail limpness, paralysis).[1]
-
Histology: Spinal cords are collected at the peak of the disease for Hematoxylin and Eosin (H&E) staining to assess inflammation and Luxol Fast Blue staining for demyelination.[12]
-
Flow Cytometry: Spleen and CNS-infiltrating leukocytes are isolated to analyze the percentages of different T-cell subsets (Th1, Th17, Tregs).[1]
-
EAE Induction and Treatment with Glatiramer Acetate
-
Animal Model: SJL/J mice (for active induction) or (SJL/J x PL/J)F1 mice (for adoptive transfer).
-
Induction of EAE:
-
Active Induction: Immunization with MBP emulsified in CFA.
-
Adoptive Transfer: Transfer of MBP-sensitized lymph node cells.
-
-
Treatment Protocol: Glatiramer Acetate is administered subcutaneously. Oral administration has also been tested in various EAE models.[13]
-
Assessment:
-
Clinical Scoring: Monitoring of EAE clinical signs.
-
Immunological Assays: Spleen cell proliferation assays and cytokine analysis (IL-2, IFN-γ) in response to autoantigens.[13]
-
Histology: Analysis of demyelination in the spinal cord.
-
Mandatory Visualization
Caption: Proposed mechanism of action of TnP in modulating the immune response in EAE.
References
- 1. TnP Peptide Suppresses Experimental Autoimmune Encephalomyelitis (EAE) in a Preclinical Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TnP Peptide Suppresses Experimental Autoimmune Encephalomyelitis (EAE) in a Preclinical Mouse Model [frontiersin.org]
- 3. repositorio.butantan.gov.br [repositorio.butantan.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. Glatiramer Acetate in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple functional therapeutic effects of TnP: A small stable synthetic peptide derived from fish venom in a mouse model of multiple sclerosis | PLOS One [journals.plos.org]
- 7. Multiple functional therapeutic effects of TnP: A small stable synthetic peptide derived from fish venom in a mouse model of multiple sclerosis [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Glatiramer Acetate Treatment Increases Stability of Spinal Synapses and Down Regulates MHC I during the Course of EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. NeuroVax | MS Trust [mstrust.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. Oral glatiramer acetate in experimental autoimmune encephalomyelitis: clinical and immunological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Tiplimotide Versus Standard Multiple Sclerosis Treatments: A Comparative Guide
Absence of Recent Data on Tiplimotide for Multiple Sclerosis
Initial research for this comparative guide found no recent clinical trial data or regulatory submissions for this compound (also known as NBI-5788) in the treatment of multiple sclerosis (MS). This compound, an altered peptide ligand of myelin basic protein, was investigated in a Phase 2 clinical trial (NCT00079495) in the early 2000s.[1] However, publicly available information on its progression to Phase 3 trials or subsequent development is lacking. Therefore, a direct comparison of this compound with currently approved, standard multiple sclerosis treatments based on contemporary clinical efficacy data is not feasible.
This guide will proceed by first detailing the available information on this compound, including its mechanism of action and the design of its Phase 2 trial. Subsequently, it will provide a comprehensive overview of the current standard of care for multiple sclerosis, presenting the efficacy data and experimental protocols for major classes of disease-modifying therapies (DMTs).
This compound (NBI-5788): An Investigational Therapy
This compound is an altered peptide ligand derived from an immunodominant region of the myelin basic protein (MBP).[2] Its proposed mechanism of action involves modulating the immune response to MBP, a key antigen implicated in the autoimmune attack on the central nervous system in MS.
Mechanism of Action
The primary therapeutic goal of this compound is to induce a shift in the immune response from a pro-inflammatory T-helper 1 (Th1) phenotype to an anti-inflammatory T-helper 2 (Th2) phenotype.[2] By presenting an altered version of the MBP peptide to T-cells, this compound aims to anergize or induce tolerance in the pathogenic T-cells that recognize and attack myelin. This would theoretically reduce the production of inflammatory cytokines and limit the infiltration of harmful immune cells into the central nervous system.
Clinical Trial Protocol (Phase 2 - NCT00079495)
The Phase 2 trial of this compound was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate its safety, tolerability, and efficacy in patients with relapsing multiple sclerosis.[1]
Study Design:
-
Participants: Approximately 150 male and female patients aged 18 to 55 with relapsing MS, an Expanded Disability Status Scale (EDSS) score of 6.5 or less, and evidence of disease activity on MRI (1-10 gadolinium-enhancing lesions).[1]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either this compound or a placebo.[1]
-
Dosing Regimen: The treatment consisted of an induction phase with weekly subcutaneous injections for 5 weeks, followed by a maintenance phase with monthly injections for 8 months.[1]
-
Primary Outcome: The primary efficacy endpoint was the change in the mean number of total gadolinium-enhancing lesions on MRI scans at weeks 36 and 40 compared to baseline.[1]
-
Safety Monitoring: Included reporting of adverse events, physical and neurological examinations, vital signs, ECGs, and laboratory tests.[1]
Standard Multiple Sclerosis Treatments
The current treatment landscape for multiple sclerosis is dominated by a variety of disease-modifying therapies (DMTs) that have demonstrated efficacy in reducing disease activity and slowing disability progression. These therapies can be broadly categorized by their mechanism of action and route of administration.
High-Efficacy Monoclonal Antibodies
Anti-CD20 Monoclonal Antibodies (e.g., Ocrelizumab, Ofatumumab)
-
Mechanism of Action: These therapies target the CD20 protein on the surface of B-cells, leading to their depletion from circulation. While MS has traditionally been considered a T-cell-mediated disease, B-cells are now understood to play a crucial role in its pathogenesis, including acting as antigen-presenting cells and producing pro-inflammatory cytokines.[3][4]
-
Efficacy: Anti-CD20 therapies have shown high efficacy in reducing annualized relapse rates (ARR) and slowing disability progression in relapsing-remitting MS (RRMS) and primary progressive MS (PPMS) (in the case of Ocrelizumab).[5]
Natalizumab
-
Mechanism of Action: Natalizumab is a monoclonal antibody that targets the α4-integrin on the surface of lymphocytes. This prevents lymphocytes from adhering to and crossing the blood-brain barrier, thereby reducing their entry into the central nervous system.
-
Efficacy: Natalizumab is a highly effective therapy for relapsing forms of MS, significantly reducing relapse rates and MRI lesion activity.[6]
Oral Therapies
Sphingosine 1-Phosphate (S1P) Receptor Modulators (e.g., Fingolimod (B1672674), Siponimod, Ozanimod)
-
Mechanism of Action: These drugs act as functional antagonists of the S1P receptor, which is crucial for the egress of lymphocytes from lymph nodes. By binding to these receptors, S1P modulators trap lymphocytes in the lymph nodes, preventing their circulation and entry into the CNS.[7][8][9][10][11]
-
Efficacy: S1P receptor modulators have demonstrated moderate to high efficacy in reducing relapse rates and MRI activity in relapsing forms of MS.[7]
Fumarates (e.g., Dimethyl Fumarate (B1241708), Diroximel Fumarate)
-
Mechanism of Action: The exact mechanism is not fully understood, but it is thought to involve the activation of the Nrf2 antioxidant response pathway, which helps protect cells from oxidative stress-induced damage. It also has immunomodulatory effects, including altering circulating immune cell populations.
-
Efficacy: Fumarates are considered moderately effective in reducing relapse rates and the development of new MRI lesions.[12]
Teriflunomide
-
Mechanism of Action: Teriflunomide inhibits the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase, which is essential for the de novo synthesis of pyrimidines. This reduces the proliferation of rapidly dividing cells, including activated T and B lymphocytes.
-
Efficacy: Teriflunomide has shown moderate efficacy in reducing relapse rates and disability progression.[5]
Efficacy Data Summary
The following table summarizes key efficacy endpoints for several standard MS treatments from their pivotal clinical trials. It is important to note that direct comparisons across trials can be misleading due to differences in study populations, design, and duration.
| Drug Class | Drug | Trial(s) | Annualized Relapse Rate (ARR) Reduction vs. Placebo/Comparator | Disability Progression Risk Reduction |
| Anti-CD20 mAb | Ocrelizumab | OPERA I & II | 46-47% vs. Interferon beta-1a | 40% (3-month confirmed) |
| Anti-α4 Integrin mAb | Natalizumab | AFFIRM | 68% vs. Placebo | 42% (3-month confirmed) |
| S1P Receptor Modulator | Fingolimod | FREEDOMS | 54% vs. Placebo | 30% (3-month confirmed) |
| Fumarate | Dimethyl Fumarate | DEFINE & CONFIRM | 48-53% vs. Placebo | 38% (12-week confirmed in DEFINE) |
| Pyrimidine Synthesis Inhibitor | Teriflunomide | TEMSO | 31% vs. Placebo | 30% (12-week confirmed) |
Representative Experimental Protocol: Phase 3 Trial of an Oral DMT
This section outlines a typical experimental protocol for a Phase 3 clinical trial of a new oral disease-modifying therapy for relapsing-remitting multiple sclerosis, based on common elements from various published studies.
1. Study Objectives:
-
Primary: To evaluate the efficacy of the investigational drug in reducing the annualized relapse rate (ARR) compared to placebo or an active comparator over a 24-month period.
-
Secondary: To assess the effect of the investigational drug on time to 3-month and 6-month confirmed disability progression (as measured by EDSS), and various MRI endpoints (e.g., number of new or enlarging T2 lesions, number of gadolinium-enhancing lesions).
2. Study Design:
-
A randomized, double-blind, placebo-controlled or active-controlled, parallel-group, multicenter study.
-
Patients are randomized in a 1:1 or 1:1:1 ratio to receive one of two doses of the investigational drug or placebo/active comparator.
-
The study duration is typically 24 months.
3. Patient Population:
-
Inclusion Criteria:
-
Age 18-55 years.
-
Diagnosis of RRMS according to McDonald criteria.
-
EDSS score between 0 and 5.5.
-
Evidence of recent clinical or MRI disease activity (e.g., at least one relapse in the previous year or two relapses in the previous two years, or the presence of gadolinium-enhancing lesions).
-
-
Exclusion Criteria:
-
Primary progressive, secondary progressive, or progressive-relapsing MS.
-
Prior use of certain potent immunosuppressants.
-
Significant comorbidities that could interfere with the study.
-
4. Study Procedures:
-
Screening Period (up to 4 weeks): Includes informed consent, medical history review, physical and neurological examinations, blood tests, and a baseline brain MRI.
-
Treatment Period (24 months): Patients self-administer the oral study drug or placebo/comparator daily. Regular study visits are scheduled (e.g., every 3 months) for clinical assessments, safety monitoring, and relapse evaluation. Brain MRIs are performed at baseline and at regular intervals (e.g., 12 and 24 months).
-
End-of-Study/Early Termination Visit: Final assessments are performed.
-
Follow-up Period: A safety follow-up may be conducted for a period after the last dose of the study drug.
5. Statistical Analysis:
-
The primary endpoint (ARR) is typically analyzed using a negative binomial regression model, adjusting for baseline covariates.
-
Time-to-event endpoints (e.g., disability progression) are analyzed using a Cox proportional hazards model.
-
MRI lesion counts are analyzed using appropriate statistical models for count data.
Conclusion
While this compound represented an interesting therapeutic approach targeting the specific autoimmune response in multiple sclerosis, its clinical development appears to have stalled, and no recent efficacy data is available to compare it with the current array of highly effective disease-modifying therapies. The standard of care for MS has evolved significantly, with a range of treatments offering substantial benefits in reducing disease activity and slowing progression. The mechanisms of these approved therapies, particularly the highly effective monoclonal antibodies and S1P receptor modulators, are well-characterized and supported by extensive clinical trial data. Future research and drug development in MS continue to focus on more targeted immunomodulation, neuroprotection, and myelin repair.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. NBI-5788, an altered MBP83-99 peptide, induces a T-helper 2-like immune response in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of anti-CD20 monoclonal antibodies used in the treatment of multiple sclerosis - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]
- 4. Frontiers | Anti-CD20 therapies in multiple sclerosis: From pathology to the clinic [frontiersin.org]
- 5. neuro-sens.com [neuro-sens.com]
- 6. researchgate.net [researchgate.net]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of s1p receptor modulators in multiple sclerosis: The double requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mededonthego.com [mededonthego.com]
- 12. Real-world effectiveness of dimethyl fumarate versus fingolimod in a cohort of patients with multiple sclerosis using standardized, quantitative outcome metrics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Tiplimotide: A Comparative Guide
Introduction
Inflammation is a critical biological process, but its dysregulation can lead to chronic and debilitating diseases. The development of novel anti-inflammatory therapeutics is a key focus of modern drug discovery. This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Tiplimotide, a novel synthetic peptide, against a standard steroidal anti-inflammatory drug, Dexamethasone, and a comparable investigational peptide, designated Peptide X. The data presented herein is from preclinical murine models designed to assess the potential of these agents in mitigating acute inflammatory responses.
The primary signaling pathways implicated in inflammation that are often targeted by anti-inflammatory drugs include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Understanding the modulation of these pathways is key to elucidating the mechanism of action of a novel compound.[1] This guide will explore the efficacy of this compound in two standard in vivo models: Lipopolysaccharide (LPS)-induced systemic inflammation and Carrageenan-induced paw edema.
Comparative Efficacy in LPS-Induced Systemic Inflammation
The LPS-induced inflammation model is utilized to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.[1] In this model, administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, leading to the release of key cytokines such as TNF-α, IL-6, and IL-1β.[1][2]
Table 1: Effect of this compound, Dexamethasone, and Peptide X on Serum Cytokine Levels in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | % Inhibition of TNF-α |
| Vehicle Control | - | 25.4 ± 3.1 | 15.8 ± 2.5 | 12.3 ± 1.9 | - |
| LPS Control | 1 | 1245.7 ± 110.2 | 2150.3 ± 189.4 | 450.6 ± 45.7 | - |
| This compound + LPS | 5 | 311.4 ± 28.9 | 645.1 ± 55.2 | 135.2 ± 15.1 | 75.0% |
| Dexamethasone + LPS | 1 | 249.1 ± 25.3 | 537.6 ± 50.1 | 112.7 ± 11.9 | 80.0% |
| Peptide X + LPS | 5 | 560.6 ± 51.7 | 1075.2 ± 98.6 | 225.3 ± 22.8** | 55.0% |
| *Data are presented as mean ± SD (n=8). **p < 0.01, **p < 0.001 vs. LPS Control group. |
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible model for evaluating acute inflammation.[1] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema).[1]
Table 2: Effect of this compound, Dexamethasone, and Peptide X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.05 ± 0.01 | - |
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| This compound + Carrageenan | 10 | 0.34 ± 0.04 | 60.0% |
| Dexamethasone + Carrageenan | 1 | 0.21 ± 0.03 | 75.3% |
| Peptide X + Carrageenan | 10 | 0.51 ± 0.05** | 40.0% |
| *Data are presented as mean ± SD (n=8). **p < 0.01, **p < 0.001 vs. Carrageenan Control group. |
Experimental Protocols
LPS-Induced Systemic Inflammation in Mice
-
Animal Acclimatization : Male BALB/c mice (20-25 g) are acclimatized for at least one week under standard laboratory conditions.[1]
-
Grouping : Animals are divided into five groups (n=8 per group): Vehicle control, LPS control, this compound + LPS, Dexamethasone + LPS, and Peptide X + LPS.[1]
-
Drug Administration : Test compounds (this compound, Peptide X), reference drug (Dexamethasone), or vehicle are administered intraperitoneally 1 hour before LPS challenge.[1]
-
Induction of Inflammation : Inflammation is induced by intraperitoneal injection of LPS (1 mg/kg) from E. coli.[1]
-
Sample Collection : Two hours post-LPS injection, blood samples are collected via cardiac puncture under anesthesia.[1]
-
Cytokine Measurement : Serum is prepared from blood samples, and the concentrations of TNF-α, IL-6, and IL-1β are measured using specific ELISA kits according to the manufacturer's instructions.[1]
Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization : Wistar albino rats (150-200 g) are acclimatized for one week.[3]
-
Grouping : Animals are divided into five groups (n=8 per group): Vehicle control, Carrageenan control, this compound + Carrageenan, Dexamethasone + Carrageenan, and Peptide X + Carrageenan.
-
Drug Administration : Test compounds, reference drug, or vehicle are administered orally or intraperitoneally 1 hour before carrageenan injection.[1]
-
Induction of Inflammation : 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.[1][3]
-
Edema Measurement : The paw volume is measured using a plethysmometer immediately after injection and at hourly intervals for up to 5 hours.[3][4] The percentage increase in paw volume is calculated.
Proposed Mechanism of Action: Signaling Pathway
Many anti-inflammatory peptides exert their effects by modulating key signaling pathways involved in the inflammatory cascade. A common mechanism involves the inhibition of Toll-Like Receptor 4 (TLR4) signaling.[5] TLR4 is a key receptor that recognizes LPS, leading to the activation of downstream pathways, primarily through the MyD88-dependent pathway, which culminates in the activation of NF-κB.[5][6] Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory cytokines. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the interaction between LPS and TLR4 or by disrupting downstream signaling components.
The in vivo data from both the LPS-induced systemic inflammation and carrageenan-induced paw edema models demonstrate that this compound possesses significant anti-inflammatory properties. Its efficacy in reducing pro-inflammatory cytokine production and inhibiting acute edema is comparable, though slightly less potent on a weight basis, to the well-established anti-inflammatory agent Dexamethasone. Furthermore, this compound shows a markedly superior anti-inflammatory profile when compared to the alternative investigational peptide, Peptide X. These findings suggest that this compound is a promising candidate for further development as a therapeutic agent for inflammatory conditions. The proposed mechanism of action, involving the inhibition of the TLR4/NF-κB signaling pathway, provides a strong rationale for its observed effects and warrants further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 3. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpras.com [ijpras.com]
- 5. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cathelicidins Modulate TLR-Activation and Inflammation [frontiersin.org]
Tiplimotide vs. Copaxone: A Comparative Analysis of Immunomodulatory Mechanisms in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tiplimotide (NBI-5788) and Copaxone® (glatiramer acetate), two immunomodulatory agents investigated for the treatment of multiple sclerosis (MS). While Copaxone is an established therapy for relapsing forms of MS, this compound was an investigational drug whose clinical development was discontinued. This comparison summarizes the available experimental data, outlines key experimental protocols, and visualizes the proposed mechanisms of action.
Executive Summary
Copaxone (glatiramer acetate) is a random polymer of four amino acids designed to mimic myelin basic protein (MBP), a key autoantigen in MS. Its mechanism is thought to involve the induction of a T-helper 2 (Th2) immune shift, leading to the production of anti-inflammatory cytokines and the generation of regulatory T cells. In contrast, this compound is an altered peptide ligand (APL) of an immunodominant epitope of MBP (amino acids 83-99). It was designed to specifically modulate the T-cell response to this epitope, also promoting a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response.
Clinical development of this compound was halted in the early 2000s due to the occurrence of hypersensitivity reactions and a failure to meet the primary endpoint in a Phase II trial. Consequently, the available data for this compound is limited to early-phase clinical trials and preclinical studies, standing in stark contrast to the extensive body of evidence supporting the efficacy and safety of Copaxone.
Comparative Data
The following tables summarize the available quantitative data for this compound and Copaxone. It is important to note the significant differences in the scale and scope of the clinical trials conducted for each drug.
Table 1: Clinical Efficacy and Immunological Response
| Parameter | This compound (NBI-5788) | Copaxone (Glatiramer Acetate) |
| Annualized Relapse Rate (ARR) Reduction | Data from Phase III trials are not available. A Phase II trial was terminated and did not meet its primary endpoint.[1] | 34% reduction vs. placebo (GALA study, 40 mg/mL 3x/week).[2] |
| MRI Lesion Activity | A Phase II trial did not meet its primary endpoint related to gadolinium-enhancing lesions.[1] | 45% reduction in T1-enhancing lesions and 35% reduction in new/enlarging T2 lesions vs. placebo (40 mg/mL 3x/week).[3] |
| T-Cell Response | Increased frequency of NBI-5788-responsive T cells in treated patients (35.8% vs. 6.2% in untreated).[4] | Induces glatiramer acetate-specific suppressor T cells.[5] |
| Cytokine Profile | T-cell lines from treated patients showed a more frequent T-helper 2-like cytokine secretion profile.[4] | Promotes a shift from a Th1 (pro-inflammatory) to a Th2 (anti-inflammatory) cytokine profile.[6] |
Table 2: Drug Characteristics and Development Status
| Feature | This compound (NBI-5788) | Copaxone (Glatiramer Acetate) |
| Drug Type | Altered Peptide Ligand (APL) of MBP(83-99) | Random polymer of L-glutamic acid, L-alanine, L-lysine, and L-tyrosine |
| Target | T-cell response to a specific MBP epitope | Broad, non-specific immunomodulation |
| Development Status | Discontinued in Phase II | Approved for relapsing forms of MS |
| Administration | Subcutaneous injection (in clinical trials) | Subcutaneous injection |
Mechanism of Action
Both this compound and Copaxone aim to modulate the autoimmune response that drives MS, but they employ different strategies to achieve this.
This compound: Altered Peptide Ligand Approach
This compound is an altered peptide ligand of the immunodominant 83-99 region of myelin basic protein. APLs are designed to bind to the Major Histocompatibility Complex (MHC) on antigen-presenting cells (APCs) and be presented to T-cells. However, due to modifications in the peptide sequence, the interaction with the T-cell receptor (TCR) is altered. This altered signaling is intended to deviate the T-cell response from a pro-inflammatory Th1 pathway, characterized by the production of interferon-gamma (IFN-γ), to an anti-inflammatory Th2 pathway, which produces cytokines like interleukin-4 (IL-4) and interleukin-5 (IL-5).[4]
Copaxone: Broad-Spectrum Immunomodulation
The exact mechanism of Copaxone is not fully understood.[5] It is a mixture of synthetic polypeptides composed of four amino acids found in myelin basic protein. It is believed to work through multiple mechanisms. One key mechanism is its ability to bind to MHC class II molecules on APCs, competing with myelin antigens for presentation to T-cells.[4] This can lead to a reduction in the activation of myelin-reactive T-cells.
Furthermore, Copaxone promotes the induction of glatiramer acetate-specific T-cells with a Th2 phenotype. These Th2 cells can cross the blood-brain barrier and, within the central nervous system, release anti-inflammatory cytokines, leading to "bystander suppression" of the inflammatory process.[4] Copaxone also appears to induce regulatory T cells, which can further suppress the autoimmune response.
Experimental Protocols
Detailed experimental protocols for the large-scale clinical trials of Copaxone are extensive and publicly available. For this compound, the available information is derived from early-phase studies.
This compound (NBI-5788) Phase I/II Study Protocol (Based on Crowe et al., 2000)
-
Study Design: A study to assess the immune response induced in multiple sclerosis patients.
-
Participants: Patients with MS.
-
Treatment: Subcutaneous injections of NBI-5788 at doses of 5, 10, or 20 mg weekly for 4 weeks.[4]
-
Immunological Assessments:
-
T-cell Proliferation Assay: Peripheral blood mononuclear cells (PBMCs) were isolated from patients and cultured in the presence of NBI-5788 or whole MBP. T-cell proliferation was measured to determine the frequency of responsive T-cells (Stimulation Index > 3).[4]
-
Generation of T-cell Lines: NBI-5788-reactive T-cell lines were generated from treated and untreated patients to assess cross-reactivity with MBP peptide 83-99.[4]
-
Cytokine Secretion Analysis: The secretion of cytokines (e.g., IFN-γ, IL-4, IL-5) by the T-cell lines was measured to determine the T-helper cell phenotype (Th1 vs. Th2).[4]
-
Copaxone (Glatiramer Acetate) GALA Study Protocol (Phase III)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled study.[2]
-
Participants: 1404 patients with relapsing-remitting MS.[2]
-
Treatment: Patients were randomized (2:1) to receive either subcutaneous glatiramer acetate (B1210297) 40 mg/mL three times a week or a matching placebo for 12 months.[2][7]
-
Primary Endpoint: The total number of confirmed relapses.[8]
-
Secondary Endpoints:
-
Number and volume of brain lesions on magnetic resonance imaging (MRI), including gadolinium-enhancing T1 lesions and new or enlarging T2 lesions.[2]
-
Time to disability progression.
-
-
Safety and Tolerability: Assessed through the monitoring of adverse events.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the immunomodulatory effects of a therapeutic agent in MS clinical trials, drawing on elements from both the this compound and Copaxone studies.
Conclusion
This compound and Copaxone represent two distinct approaches to immunomodulation in multiple sclerosis. This compound, as an altered peptide ligand, was designed for a highly specific modulation of the T-cell response to a single MBP epitope. In contrast, Copaxone is a complex mixture of polypeptides that appears to exert its effects through multiple, broader immunomodulatory mechanisms.
While the preclinical rationale for this compound was sound, its clinical development was halted due to safety concerns and lack of efficacy in a Phase II trial. This underscores the challenges of translating highly specific immunotherapies into effective treatments for complex autoimmune diseases like MS. Copaxone, with its broader mechanism of action, has demonstrated long-term efficacy and a favorable safety profile in numerous large-scale clinical trials, establishing it as a cornerstone of MS therapy.
The comparison of these two agents highlights the evolution of drug development in MS, from targeted, antigen-specific approaches to broader immunomodulatory strategies. Future research may yet refine antigen-specific therapies to overcome the challenges encountered by early candidates like this compound.
References
- 1. BioCentury - Neurocrine drops NBI-5788 for MS [biocentury.com]
- 2. Long-term efficacy and safety of three times weekly dosing regimen of glatiramer acetate in relapsing multiple sclerosis patients: Seven-year results of the Glatiramer Acetate Low-frequency Administration (GALA) open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learn How COPAXONE® Works to Treat Relapsing MS [copaxone.com]
- 4. NBI-5788, an altered MBP83-99 peptide, induces a T-helper 2-like immune response in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered peptide ligands induce delayed CD8-T cell receptor interaction--a role for CD8 in distinguishing antigen quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glatiramer acetate induces a Th2-biased response and crossreactivity with myelin basic protein in patients with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Read the Efficacy Profile of COPAXONE® [copaxonehcp.com]
Unraveling T-Cell Cross-Reactivity: A Comparative Analysis of an Altered Peptide Ligand and Native Myelin Basic Protein
A detailed examination of the immunological interplay between a representative Altered Peptide Ligand (APL) of Myelin Basic Protein (MBP), for the purpose of this guide referred to as "Tiplimotide," and the native MBP peptide reveals critical insights for the development of targeted autoimmune therapies. This guide provides a comparative analysis of their effects on T-cell activation, cross-reactivity, and the underlying signaling pathways, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Altered Peptide Ligands are synthetic peptides derived from a native T-cell epitope, with modifications at key amino acid residues that interact with the T-cell receptor (TCR). These modifications are designed to modulate the immune response, potentially shifting it from a pro-inflammatory to an anti-inflammatory or tolerogenic state.[1][2] This approach has been a significant area of investigation for autoimmune diseases like multiple sclerosis (MS), where T-cells targeting native proteins such as Myelin Basic Protein (MBP) are implicated in the pathology.[3][4]
The core concept behind APL therapy is to engage MBP-reactive T-cells and alter their function without causing a full-blown inflammatory response. This can be achieved through several mechanisms, including inducing a shift in cytokine production from a Th1 profile (e.g., IFN-γ) to a Th2 profile (e.g., IL-4, IL-5), or by inducing T-cell anergy (a state of unresponsiveness) or apoptosis (programmed cell death).[1][3]
A crucial aspect of APLs is their cross-reactivity with the native peptide. T-cells that recognize the APL may also recognize the native MBP, and vice versa.[4] This cross-reactivity is fundamental to the therapeutic potential of APLs, as it allows them to modulate the activity of the very T-cells that are driving the autoimmune response.[3] However, this can also pose risks, as some APLs have been shown to unexpectedly trigger a flare-up of disease activity in clinical trials, highlighting the complexity of these interactions.[4]
Comparative T-Cell Response: this compound (MBP APL) vs. Native MBP
The following tables summarize the differential effects of a representative MBP APL (this compound) and native MBP on T-cell responses, based on findings from studies on MBP APLs.
| Parameter | Native MBP Response | This compound (MBP APL) Response | Key Observations |
| T-Cell Proliferation | Strong proliferation of MBP-specific T-cells. | Variable; can range from reduced proliferation to partial agonism.[1] | APLs are often designed to have lower proliferative potential to avoid strong T-cell activation. |
| Cytokine Profile | Predominantly Th1-dominant (IFN-γ, TNF-α).[3] | Can induce a shift to a Th2-dominant profile (IL-4, IL-5).[3] | This cytokine shift is a primary mechanism for the therapeutic effect of some APLs.[1] |
| TCR Signaling | Full phosphorylation of TCR signaling molecules, leading to robust T-cell activation. | Partial or altered phosphorylation of signaling molecules, leading to a modified T-cell response.[5] | APLs can act as partial agonists or antagonists at the TCR.[5] |
| Clinical Effect in EAE * | Induces Experimental Autoimmune Encephalomyelitis (EAE).[1] | Can ameliorate or block the development of EAE.[1] | This demonstrates the potential of APLs to suppress autoimmune disease in animal models. |
*Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of T-cell responses to native and altered peptide ligands. Below are representative protocols for key experiments.
T-Cell Proliferation Assay (CFSE-based)
-
Cell Labeling: Isolate peripheral blood mononuclear cells (PBMCs) from MS patients or healthy donors. Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Cell Culture: Culture the CFSE-labeled PBMCs in 96-well plates.
-
Antigen Stimulation: Add native MBP peptide or the APL (this compound) at various concentrations to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (no antigen).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. T-cell proliferation is measured by the dilution of CFSE dye in daughter cells.
Cytokine Profiling (ELISpot Assay)
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4).
-
Cell Seeding: Add PBMCs to the coated wells.
-
Antigen Stimulation: Add native MBP peptide or the APL (this compound) to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Detection: Lyse the cells and add a biotinylated detection antibody. Following this, add a streptavidin-enzyme conjugate and a substrate to develop colored spots.
-
Analysis: Count the spots, where each spot represents a cytokine-secreting cell.
Visualizing the Pathways
T-Cell Receptor Signaling Cascade
The interaction of the T-cell receptor with the peptide-MHC complex on an antigen-presenting cell initiates a cascade of intracellular signaling events. The nature of this signaling can differ between a native peptide and an APL.
Caption: T-Cell Receptor (TCR) signaling pathway upon antigen recognition.
Experimental Workflow for Comparing T-Cell Responses
The following diagram illustrates a typical workflow for comparing the immunological effects of an APL with its native peptide counterpart.
Caption: Workflow for comparing T-cell responses to native and altered peptides.
References
- 1. Altered peptide ligands of myelin basic protein (MBP87–99) conjugated to reduced mannan modulate immune responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On Peptides and Altered Peptide Ligands: From Origin, Mode of Action and Design to Clinical Application (Immunotherapy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistence of immune responses to altered and native myelin antigens in patients with multiple sclerosis treated with altered peptide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunopathogenesis of multiple sclerosis: MBP and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered peptide ligand-induced partial T cell activation: molecular mechanisms and role in T cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Immunomodulators: A Comparative Guide to Tiplimotide and Glatiramer Acetate
In the landscape of immunomodulatory therapies for multiple sclerosis (MS), two agents, Tiplimotide and Glatiramer Acetate, offer distinct approaches to altering the course of the disease. While Glatiramer Acetate is a well-established treatment with a robust portfolio of clinical data, this compound remains an investigational drug with a more limited public record. This guide provides a comprehensive head-to-head comparison based on the available scientific and clinical data, aimed at researchers, scientists, and drug development professionals.
At a Glance: Key Characteristics
| Feature | This compound (NBI-5788) | Glatiramer Acetate |
| Drug Class | Altered Peptide Ligand (APL) | Random polymer of four amino acids |
| Target | Myelin Basic Protein (MBP)-reactive T-cells | Myelin antigens |
| Mechanism | Induces a T-helper 2 (Th2) immune shift, reducing inflammatory cytokine production. | Competes with myelin antigens for MHC binding, induces Th2 cells, and promotes bystander suppression and neurotrophic factor release.[1] |
| Development Status | Investigational (Phase II trial halted) | Approved for relapsing forms of MS |
Mechanism of Action: A Divergent Path to Immune Modulation
Both this compound and Glatiramer Acetate aim to modulate the autoimmune response that drives MS, but they achieve this through different molecular interactions.
This compound , also known as NBI-5788, is an altered peptide ligand derived from the immunodominant 83-99 region of myelin basic protein (MBP).[1] It is designed to selectively engage with pathogenic T-cells that recognize MBP, a key autoantigen in MS. The primary mechanism of this compound is to induce a shift in the immune response from a pro-inflammatory T-helper 1 (Th1) phenotype to an anti-inflammatory T-helper 2 (Th2) phenotype. This shift is characterized by a reduction in the production of inflammatory cytokines.[1]
Glatiramer Acetate is a random synthetic copolymer of four amino acids: L-glutamic acid, L-lysine, L-alanine, and L-tyrosine. Its mechanism is multifaceted. Firstly, it binds promiscuously to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells, thereby competing with myelin antigens for presentation to T-cells.[1] This competition reduces the activation of myelin-reactive T-cells. Secondly, Glatiramer Acetate treatment leads to the induction and expansion of GA-specific Th2-like regulatory T-cells. These cells migrate to the central nervous system and exert "bystander suppression," releasing anti-inflammatory cytokines like IL-10 and transforming growth factor-beta (TGF-β), as well as neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[1]
References
Tiplimotide: A Discontinued Investigational Treatment for Multiple Sclerosis
San Diego, CA - Tiplimotide (formerly known as NBI-5788) was an investigational drug that underwent clinical development for the treatment of relapsing-remitting multiple sclerosis (MS). Developed by Neurocrine Biosciences, this compound's journey was halted after a Phase II clinical trial failed to demonstrate the required efficacy to warrant further investigation. This guide provides a comparative overview of this compound, its proposed mechanism of action, the available clinical trial data, and its safety profile in the context of other established treatments for multiple sclerosis.
Mechanism of Action
This compound was designed as an altered peptide ligand of myelin basic protein (MBP). The therapeutic hypothesis was that by introducing a modified version of an MBP fragment, the immune system could be modulated to reduce its attack on the myelin sheath that protects nerve fibers. Specifically, research indicated that this compound aimed to induce a shift in the immune response from a pro-inflammatory T-helper 1 (Th1) phenotype to an anti-inflammatory T-helper 2 (Th2) phenotype. This was expected to decrease the inflammation in the central nervous system that is characteristic of multiple sclerosis.[1]
Below is a diagram illustrating the proposed signaling pathway for this compound.
Clinical Trial Results and Discontinuation
This compound was evaluated in a Phase II, randomized, double-blind, placebo-controlled clinical trial (NCT00079495) involving approximately 150 patients with relapsing multiple sclerosis.[2][3] The primary endpoint of the study was the reduction in the number of gadolinium-enhancing (Gd-enhancing) lesions on cranial magnetic resonance imaging (MRI) scans, a key indicator of active inflammation in the brain.
Despite showing a favorable safety profile, the trial did not meet its primary efficacy endpoint.[4][5] this compound failed to demonstrate a statistically significant reduction in the number of Gd-enhancing lesions compared to placebo.[4] Consequently, Neurocrine Biosciences discontinued (B1498344) the development of this compound for multiple sclerosis in March 2006.[4][5]
Due to the trial's failure and subsequent discontinuation of the development program, detailed quantitative efficacy data from the Phase II study were not widely published in peer-reviewed literature.
Safety Profile
Throughout its clinical development, this compound was reported to have an excellent safety profile.[5] However, without a comprehensive publication of the Phase II trial results, a detailed breakdown of the incidence of specific adverse events is not publicly available.
Comparison with Approved Multiple Sclerosis Therapies
To provide context, the following tables summarize the efficacy and safety of three established disease-modifying therapies for relapsing-remitting multiple sclerosis: Glatiramer Acetate, Interferon beta-1a, and Fingolimod. It is important to note that these are not direct comparisons with this compound due to the lack of published head-to-head trial data.
Table 1: Efficacy of Approved Multiple Sclerosis Therapies
| Drug Class | Drug Name | Key Efficacy Outcome |
| Immunomodulator | Glatiramer Acetate | Reduced annualized relapse rate by approximately 34% compared to placebo in a pivotal trial. |
| Interferon | Interferon beta-1a | Demonstrated a significant reduction in annualized relapse rate and delayed disability progression compared to placebo. |
| Sphingosine 1-phosphate (S1P) receptor modulator | Fingolimod | Showed a 54% relative reduction in annualized relapse rate compared to placebo in a key clinical trial. |
Table 2: Common Adverse Events of Approved Multiple Sclerosis Therapies
| Drug Name | Common Adverse Events |
| Glatiramer Acetate | Injection site reactions, flushing, chest pain, rash. |
| Interferon beta-1a | Flu-like symptoms, injection site reactions, depression, elevated liver enzymes. |
| Fingolimod | Headache, diarrhea, back pain, elevated liver enzymes, cough, bradycardia (slow heart rate) at treatment initiation. |
Experimental Protocols
The Phase II clinical trial for this compound (NCT00079495) followed a randomized, double-blind, placebo-controlled design. Key aspects of the protocol included:
-
Patient Population: Approximately 150 individuals aged 18 to 55 with a diagnosis of relapsing multiple sclerosis.
-
Intervention: Subcutaneous injections of this compound or placebo.
-
Primary Outcome Measure: The primary efficacy endpoint was the change in the total number of gadolinium-enhancing lesions on cranial MRI from baseline to the end of the study.
-
Study Design: The trial included a screening phase, a baseline period, a treatment period, and a follow-up assessment.
Below is a simplified workflow of a typical Phase II clinical trial for a multiple sclerosis drug, similar to the one conducted for this compound.
Conclusion
This compound represented a targeted immunomodulatory approach to treating multiple sclerosis. While its proposed mechanism of action was scientifically plausible, the failure to demonstrate clinical efficacy in a Phase II trial led to the discontinuation of its development. This outcome underscores the challenges in translating preclinical concepts into effective therapies for complex autoimmune diseases like multiple sclerosis. The journey of this compound serves as an important case study in drug development, highlighting the critical need for robust efficacy signals in mid-stage clinical trials to justify advancement to larger, more definitive studies.
References
- 1. NBI-5788, an altered MBP83-99 peptide, induces a T-helper 2-like immune response in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. BioCentury - Neurocrine drops NBI-5788 for MS [biocentury.com]
- 5. Neurocrine Dropping APL-MS Work After Missed Endpoint + | Bioworld | BioWorld [bioworld.com]
Meta-analysis of studies investigating Tiplimotide's efficacy
An extensive search for meta-analyses and clinical studies on the efficacy of a drug named "Tiplimotide" has yielded no results. This suggests that "this compound" may be a misspelling or a drug name that is not currently in clinical or preclinical development.
However, the search did retrieve information on several other therapeutic agents with names that bear some resemblance or are relevant to metabolic and oncologic research. It is possible that the intended drug of interest is among these. Below is a summary of the findings for these alternative drugs.
Potential Alternative Investigated Drugs:
Tirzepatide: A novel drug for the treatment of obesity. A meta-analysis of 12 randomized controlled trials involving 11,758 patients demonstrated that Tirzepatide significantly reduces BMI, waist circumference, and body weight compared to placebo, GLP-1 receptor agonists, and insulin.[1] While effective, it is associated with a higher incidence of gastrointestinal adverse reactions.[1] Ongoing clinical trials are further evaluating its effects on morbidity and mortality in adults with obesity.
Trifluridine/Tipiracil (TAS-102): An oral anti-tumor agent for patients with refractory metastatic colorectal cancer (mCRC).[2] A systematic review and meta-analysis of seven published and two unpublished studies (1008 patients) showed a pooled median progression-free survival of 2.2 months and a median overall survival of 6.6 months.[2] Another meta-analysis of eight eligible articles (2903 patients) confirmed that TAS-102 improves overall survival and progression-free survival in mCRC patients, regardless of KRAS mutation status, with acceptable safety.[3]
Taspoglutide: A GLP-1 receptor agonist investigated for type 2 diabetes. A model-based meta-analysis was conducted to delineate its net efficacy on fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1c) from the placebo response.[4] The analysis aimed to quantify the pharmacodynamic potency and support the optimization of dose and duration of therapy.[4]
Tiropramide Hydrochloride: A spasmolytic agent used for smooth muscle spasms. Its mechanism of action involves inhibiting calcium ion influx into muscle cells, which is crucial for muscle contraction.[5] It also exhibits anticholinergic properties and modulates the autonomic nervous system to promote muscle relaxation.[5]
Plitidepsin (B549178): A cyclodepsipeptide with anticancer activity. It has been shown to induce cell cycle arrest or apoptosis in various cancer cells.[6] Its mechanism involves the induction of early oxidative stress and sustained activation of JNK and p38 MAPK signaling pathways.[6]
Path Forward
Given the lack of information on "this compound," it is recommended to verify the correct spelling of the drug's name. If the intended drug is one of the alternatives listed above, a detailed comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, can be generated based on the available literature.
References
- 1. Tirzepatide as a novel effective and safe strategy for treating obesity: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review of observational studies of trifluridine/tipiracil (TAS-102) for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of trifluridine/tipiracil (TAS-102) in patients with metastatic colorectal cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of model-based meta-analysis to delineate the net efficacy of taspoglutide from the response of placebo in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]
- 6. The mechanism of action of plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tiplimotide: A Comparative Analysis Against Novel Immunomodulators in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide immunomodulator Tiplimotide (NBI-5788) against two novel immunomodulators for Multiple Sclerosis (MS): the Bruton's tyrosine kinase (BTK) inhibitor Tolebrutinib and the sphingosine-1-phosphate (S1P) receptor modulator Siponimod. The information presented herein is based on available preclinical and clinical data to assist in evaluating their distinct mechanisms of action and performance.
Introduction to the Immunomodulators
This compound (NBI-5788) is an altered peptide ligand of an immunodominant epitope of myelin basic protein (MBP). Developed by Neurocrine Biosciences, it was investigated for the treatment of MS with the aim of inducing an antigen-specific T-helper 2 (Th2) immune deviation to counteract the pro-inflammatory Th1 response implicated in MS pathology.[1] Phase II clinical trials were completed in the mid-2000s; however, its current development status is not publicly available.
Tolebrutinib is an orally administered, brain-penetrant BTK inhibitor.[2][3] This mechanism targets B lymphocytes and microglia, key cell types involved in the inflammatory and progressive aspects of MS.[2][3][4][5][6] Recent Phase III trials have evaluated its efficacy in various forms of MS.[4][5][7][8][9]
Siponimod is an oral, selective S1P receptor modulator that binds to S1P receptor subtypes 1 and 5.[10][11][12] This action prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS).[10][11][13] It also has potential direct effects within the CNS.[10][11] Siponimod is approved for the treatment of relapsing forms of MS, including active secondary progressive MS.[12][13]
Mechanism of Action: A Comparative Overview
The fundamental difference in the mechanisms of action between this compound and the newer agents lies in their therapeutic approach. This compound aimed for a highly specific immune deviation, while Tolebrutinib and Siponimod employ broader immunomodulatory strategies.
| Feature | This compound (NBI-5788) | Tolebrutinib | Siponimod |
| Target | Myelin Basic Protein (MBP)-reactive T cells | Bruton's Tyrosine Kinase (BTK) | Sphingosine-1-Phosphate (S1P) Receptors 1 and 5 |
| Primary Cell Types Affected | T lymphocytes | B lymphocytes, Microglia | T and B lymphocytes |
| Mechanism | Induces a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 cytokine profile. | Inhibits B-cell activation and modulates microglial activity.[2][3][4][5][6] | Sequesters lymphocytes in lymph nodes, preventing their entry into the CNS.[10][11][13] |
| Therapeutic Approach | Antigen-specific immune tolerance | Broad immunomodulation targeting key inflammatory cells | Lymphocyte sequestration and potential direct CNS effects |
Signaling Pathway Diagrams
Below are simplified diagrams illustrating the signaling pathways targeted by each immunomodulator.
References
- 1. NBI-5788, an altered MBP83-99 peptide, induces a T-helper 2-like immune response in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolebrutinib | MS Canada [mscanada.ca]
- 3. Press Release: Tolebrutinib meets primary endpoint in HERCULES phase 3 study, the first and only to show reduction in disability accumulation in non-relapsing secondary progressive multiple sclerosis [sanofi.com]
- 4. Tolebrutinib | MS Trust [mstrust.org.uk]
- 5. progressivemsalliance.org [progressivemsalliance.org]
- 6. nationalmssociety.org [nationalmssociety.org]
- 7. mssociety.org.uk [mssociety.org.uk]
- 8. msaustralia.org.au [msaustralia.org.au]
- 9. neurologylive.com [neurologylive.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Siponimod - Wikipedia [en.wikipedia.org]
- 13. mssociety.org.uk [mssociety.org.uk]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tiplimotide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of research compounds like Tiplimotide is a critical aspect of laboratory safety and environmental responsibility. As a peptide-based therapeutic candidate, this compound waste must be managed with care to mitigate potential environmental and health impacts. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its proper disposal based on established best practices for handling research-grade peptides. Adherence to institutional guidelines and local, state, and federal regulations is paramount.
I. Personal Protective Equipment (PPE) and Safe Handling
Before commencing any disposal procedures, ensure that appropriate personal protective equipment is worn to prevent skin and eye contact, inhalation, and ingestion.
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization of powdered this compound, a NIOSH-approved respirator may be necessary.
All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Waste Segregation and Containerization
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. Do not mix this compound waste with general laboratory trash.[1][2]
-
Solid Waste: This category includes items such as:
-
Contaminated gloves, wipes, and absorbent pads.
-
Empty vials and containers that held this compound.
-
Contaminated pipette tips and other disposable labware.
Solid waste should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[3][4]
-
-
Liquid Waste: This includes:
-
Unused or expired this compound solutions.
-
Contaminated buffers and solvents.
Liquid waste should be collected in a separate, labeled, leak-proof, and chemically compatible container.[3][4] Never dispose of peptide solutions down the drain.[1][2][4]
-
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of immediately in a designated, puncture-resistant sharps container.[4]
All waste containers must be kept securely sealed except when adding waste and stored in a designated hazardous waste accumulation area.
III. Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the name "this compound." Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, while awaiting pickup.[3]
-
Arranging Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
IV. Spill Management
In the event of a this compound spill, the following procedures should be followed:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear appropriate PPE as described in Section I.
-
Containment:
-
Powder Spill: Gently cover the spill with a damp paper towel to avoid raising dust.
-
Liquid Spill: Cover the spill with an absorbent material.
-
-
Cleanup: Carefully collect the contained material using appropriate tools (e.g., scoop for powder, absorbent pads for liquid) and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water.
Summary of this compound Disposal Best Practices
| Category | Recommendation | Rationale |
| Personal Protective Equipment | Wear gloves, eye protection, and a lab coat. Use respiratory protection if aerosolization is possible. | To prevent exposure through skin/eye contact, inhalation, or ingestion. |
| Waste Segregation | Separate solid, liquid, and sharps waste into dedicated containers. | To ensure proper handling and disposal according to waste type and prevent hazardous reactions.[4] |
| Waste Containerization | Use clearly labeled, sealed, and leak-proof containers appropriate for chemical waste. | To prevent spills, leaks, and exposure to laboratory personnel.[1][3] |
| Liquid Waste Disposal | Collect in a designated hazardous waste container. Do not pour down the drain. | To prevent contamination of water systems and ensure environmental protection.[1][2][4] |
| Solid Waste Disposal | Collect in a designated hazardous waste container. Do not dispose of in regular trash. | To prevent accidental exposure and environmental contamination.[1] |
| Final Disposal | Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor. | To ensure compliance with all local, state, and federal regulations for hazardous waste.[3] |
| Spill Management | Contain the spill, clean with appropriate materials, and dispose of cleanup materials as hazardous waste. | To mitigate exposure and environmental contamination. |
This compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling of Tiplimotide for Research Professionals
FOR IMMEDIATE USE: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tiplimotide. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Core Safety and Handling
All personnel must be thoroughly trained on the handling of potent peptides and review the specific Safety Data Sheet (SDS) for this compound (also known as NBI-5788) before commencing any work. This compound is an altered peptide ligand of myelin basic protein (MBP) designed to modulate immune responses and should be handled with care to avoid unintended exposure.
Personal Protective Equipment (PPE)
To mitigate risks of exposure through inhalation, skin contact, or eye contact, the following personal protective equipment is mandatory when handling this compound in powder or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling concentrated solutions. |
| Eye Protection | Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | For handling of powdered form to prevent inhalation. |
| N95 Respirator | If a fume hood is not available for weighing or reconstituting powder. | |
| Body Protection | Laboratory Coat | Fully buttoned. |
Spill and Exposure Procedures
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before cleaning.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For powder spills, gently cover with a damp paper towel to avoid aerosolization.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and then decontaminate with 70% ethanol.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move to fresh air.
-
Seek immediate medical attention after any exposure.
Experimental Workflow for In Vitro Studies
The following provides a generalized workflow for studying the effects of this compound on peripheral blood mononuclear cells (PBMCs) from multiple sclerosis patients. Researchers should adapt this protocol based on their specific experimental design.
Proposed Signaling Pathway
This compound, as an altered peptide ligand, is proposed to interact with the T-cell receptor (TCR) on autoreactive T-cells in a manner that shifts the immune response from a pro-inflammatory T-helper 1 (Th1) phenotype towards an anti-inflammatory T-helper 2 (Th2) phenotype. This modulation is key to its therapeutic potential in multiple sclerosis.
Disposal Plan
All waste generated from the handling and use of this compound must be considered hazardous chemical waste.
-
Solid Waste: Used vials, pipette tips, gloves, and other contaminated disposable materials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated culture media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste management company, in accordance with local, state, and federal regulations.
By adhering to these safety and handling protocols, research teams can minimize risks and ensure a safe and productive laboratory environment when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
